molecular formula C13H16O3 B13008247 4-Hydroxy-1-phenylcyclohexanecarboxylic acid

4-Hydroxy-1-phenylcyclohexanecarboxylic acid

Cat. No.: B13008247
M. Wt: 220.26 g/mol
InChI Key: CJANDZDTFQKEPQ-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenylcyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-1-phenylcyclohexanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1-phenylcyclohexanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

4-hydroxy-1-phenylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C13H16O3/c14-11-6-8-13(9-7-11,12(15)16)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,15,16)

InChI Key

CJANDZDTFQKEPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Comprehensive Technical Guide on 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid: Molecular Characterization and Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-1-phenylcyclohexanecarboxylic acid is a highly versatile bifunctional building block utilized in advanced organic synthesis and pharmaceutical drug development. Featuring both a carboxylic acid and a secondary hydroxyl group attached to a rigid cyclohexane scaffold, it presents unique stereochemical and reactivity profiles. This whitepaper provides a definitive guide to its exact molecular weight, physicochemical properties, and the self-validating analytical workflows required for its rigorous characterization.

Physicochemical Profiling and Exact Molecular Weight

In drug development and analytical chemistry, distinguishing between the standard molecular weight and the monoisotopic mass is critical for accurate High-Resolution Mass Spectrometry (HRMS) targeting.

  • Standard Molecular Weight : The standard molecular weight of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid is 220.26 g/mol . This value accounts for the natural isotopic abundance distribution of Carbon, Hydrogen, and Oxygen in bulk environments.

  • Monoisotopic Mass : For exact mass determination in HRMS, the monoisotopic mass—calculated using only the principal, most abundant isotopes ( 12C , 1H , 16O )—is 220.1099 Da .

Data Presentation: Physicochemical Properties

Table 1: Physicochemical Specifications of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

PropertyValueMethod of Determination / Note
Chemical Formula C₁₃H₁₆O₃Based on structural composition
CAS Registry Number 107274-58-8Standard chemical identifier
Standard Molecular Weight 220.26 g/mol Isotopic average mass
Monoisotopic Mass 220.1099 DaCalculated for exact HRMS targeting
Expected [M-H]⁻ m/z 219.1021Target for Negative Electrospray Ionization

Structural and Functional Logic

The molecule's architecture dictates its chemical behavior and analytical handling. The spatial separation of the hydroxyl and carboxyl groups on the cyclohexane ring prevents spontaneous lactonization under neutral conditions, allowing for independent functionalization (e.g., targeted amidation of the carboxylate without protecting the hydroxyl group).

FunctionalGroups Core 4-Hydroxy-1-phenyl- cyclohexanecarboxylic acid Carboxyl Carboxylic Acid (-COOH) MW: 45.02 Da Target: Amidation Core->Carboxyl Hydroxyl Hydroxyl Group (-OH) MW: 17.01 Da Target: Etherification Core->Hydroxyl Phenyl Phenyl Ring (-C6H5) MW: 77.10 Da Role: Lipophilicity Core->Phenyl Cyclohexane Cyclohexane Ring Role: Structural Scaffold Core->Cyclohexane

Figure 1: Logical breakdown of functional groups and their structural contributions.

High-Resolution Mass Spectrometry (HRMS) Workflow

To validate the exact molecular weight of 220.26 g/mol (monoisotopic mass 220.1099 Da), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.

Causality of Experimental Choice: Carboxylic acids exhibit optimal ionization efficiency in Negative Ion Mode Electrospray Ionization (ESI-) due to their propensity to readily deprotonate and form stable [M-H]⁻ anions. Conversely, the addition of strong acids (like formic acid) to the mobile phase—a common practice in positive mode—can severely suppress the ionization of carboxylic acids . Therefore, a neutral or slightly basic mobile phase modifier (e.g., ammonium acetate) is strictly required.

Step-by-Step Protocol: Exact Mass Determination
  • Sample Preparation : Dissolve 1.0 mg of the compound in 1 mL of HPLC-grade Methanol. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Methanol and LC-MS grade Water. Critical: Avoid adding formic or trifluoroacetic acid to prevent ion suppression.

  • Chromatographic Separation : Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient elution from 5% to 95% Acetonitrile in Water (buffered with 2 mM Ammonium Acetate) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI-) : Set the electrospray source to negative ion mode. Capillary voltage: 2.5 kV; Desolvation temperature: 350°C.

  • Mass Detection : Utilize an Orbitrap or Q-TOF mass spectrometer operating at a resolution of >60,000 (at m/z 200).

  • Data Validation : Extract the chromatogram for the theoretical [M-H]⁻ ion at m/z 219.1021 . A mass error of <5 ppm confirms the molecular formula C₁₃H₁₆O₃.

LCMS_Workflow Sample 1. Sample Preparation 1 µg/mL in MeOH/H2O (Neutral/Basic Modifier) LC 2. Liquid Chromatography C18 Column, Gradient Elution (H2O/MeCN) Sample->LC ESI 3. Electrospray Ionization Negative Mode: [M-H]- Deprotonation of -COOH LC->ESI MS 4. Mass Spectrometry Orbitrap or Q-TOF Resolution > 60,000 ESI->MS Data 5. Data Analysis Target Exact Mass: 219.1021 m/z ([M-H]-) MS->Data

Figure 2: Self-validating high-resolution LC-MS/MS workflow for exact mass determination.

Nuclear Magnetic Resonance (NMR) Structural Elucidation

While HRMS confirms the exact molecular weight and empirical formula, it cannot differentiate between positional isomers (e.g., 2-hydroxy vs. 4-hydroxy). A self-validating analytical system requires orthogonal confirmation via NMR spectroscopy.

Causality of Experimental Choice: The solvent DMSO-d₆ is selected over CDCl₃. DMSO-d₆ lacks exchangeable protons and strongly solvates polar groups, allowing for the clear observation of the broad singlets corresponding to the hydroxyl (-OH) and carboxylic acid (-COOH) protons. In protic solvents, these signals would exchange and disappear; in non-polar solvents, they often broaden into the baseline due to poor solubility and hydrogen bonding dynamics.

Step-by-Step Protocol: NMR Acquisition
  • Sample Preparation : Dissolve 15-20 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.

  • ¹H-NMR Acquisition : Acquire the proton spectrum at 400 MHz or higher. Set the relaxation delay (D1) to 2 seconds to ensure accurate integration of the phenyl ring protons (multiplet, ~7.1-7.4 ppm) against the cyclohexane aliphatic protons.

  • ¹³C-NMR Acquisition : Acquire the carbon spectrum at 100 MHz. The carbonyl carbon of the carboxylic acid will appear highly deshielded (~175 ppm), while the quaternary carbon (C1 of the cyclohexane ring) will be distinct due to its attachment to both the phenyl and carboxyl groups.

  • Validation : The presence of the methine proton attached to the hydroxyl-bearing carbon (C4) will appear as a distinct multiplet (~3.5-4.0 ppm), confirming the 1,4-substitution pattern on the cyclohexane ring rather than a 1,2- or 1,3- arrangement.

Conclusion

The exact molecular weight of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid is 220.26 g/mol (monoisotopic mass: 220.1099 Da). Rigorous characterization of this compound requires a dual-pronged approach: HRMS in negative ion mode to validate the empirical formula without inducing ion suppression, and NMR spectroscopy in DMSO-d₆ to definitively map its regiochemistry. Together, these protocols form a robust, self-validating system essential for maintaining scientific integrity in downstream drug development applications.

References

  • Clifford, M. N., Lopez, V., Poquet, L., Williamson, G., & Kuhnert, N. (2007). "A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry Providing a Structural Model for Ion Suppression." Rapid Communications in Mass Spectrometry, 21(13), 2014-2018. Available at:[Link]

Technical Whitepaper: Safety, Handling, and Operational Integration of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Toxicologists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) & Methodological Guide

Introduction and Chemical Significance

In modern drug discovery and materials science, bifunctional alicyclic scaffolds are highly valued for their ability to introduce structural rigidity and defined spatial arrangements into target molecules. 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS: 107274-58-8) is a specialized building block featuring both a hydroxyl group and a carboxylic acid moiety on a cyclohexane ring, anchored by a lipophilic phenyl substituent.

Because this compound is primarily utilized in early-stage research and development, its toxicological profile has not been exhaustively investigated in vivo. Consequently, handling protocols must be extrapolated from structurally analogous compounds, such as 1-phenylcyclohexanecarboxylic acid (CAS: 1135-67-7) . As a Senior Application Scientist, I have designed this guide to bridge the gap between standard regulatory compliance and practical, bench-level execution, ensuring both personnel safety and molecular integrity.

Physicochemical Profiling and Reactivity

Understanding the physical properties of a compound is the first step in predicting its behavior in the laboratory. The bifunctional nature of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid allows for orthogonal functionalization (e.g., esterification of the carboxylic acid vs. etherification of the hydroxyl group), but it also introduces specific storage vulnerabilities, such as intermolecular hydrogen bonding and hygroscopicity.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionCausality & Operational Impact
Chemical Name 4-Hydroxy-1-phenylcyclohexanecarboxylic acidDefines the bifunctional reactivity and steric bulk.
CAS Number 107274-58-8Unique identifier for inventory and regulatory tracking.
Molecular Formula C₁₃H₁₆O₃Indicates a moderate carbon-to-heteroatom ratio.
Molecular Weight 220.26 g/mol Requires precise analytical balances for sub-milligram dosing.
Physical State Solid / Powder (Beige to White)Prone to aerosolization; necessitates anti-static handling.
Solubility Soluble in DMSO, DMF, MeOHLipophilic core requires polar aprotic or protic organic solvents.

Hazard Identification & Mechanistic Toxicology

While specific in vivo toxicity data for CAS 107274-58-8 is limited, we must apply the precautionary principle by analyzing its functional groups. The carboxylic acid moiety acts as a proton donor, which can cause localized pH shifts upon contact with mucosal membranes, leading to protein denaturation. Furthermore, the lipophilic phenylcyclohexyl core enhances dermal penetration compared to highly polar, short-chain aliphatic acids .

Table 2: Extrapolated GHS Classification
Hazard ClassCategoryHazard StatementSignal Word
Skin Corrosion/Irritation Category 2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationWarning
STOT - Single Exposure Category 3H335: May cause respiratory irritationWarning
Exposure Pathways and Mitigation Strategy

To effectively mitigate risk, one must understand the pathways through which the compound interacts with biological systems. The diagram below maps the potential exposure routes to their physiological consequences and the corresponding engineering controls required to break the chain of exposure.

ToxPathways Exposure Potential Exposure (Aerosolized Powder) Inhalation Inhalation Pathway Exposure->Inhalation Dermal Dermal Contact Exposure->Dermal Ocular Ocular Contact Exposure->Ocular RespIrrit Respiratory Irritation (H335) Inhalation->RespIrrit SkinIrrit Skin Irritation (H315) Dermal->SkinIrrit EyeIrrit Severe Eye Irritation (H319) Ocular->EyeIrrit Mitigation Fume Hood & PPE (Breaks Exposure Chain) Mitigation->Exposure Prevents

Mechanistic pathways of exposure for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid and mitigation.

Advanced Handling, Storage, and Engineering Controls

Standard laboratory practices are insufficient for specialized building blocks that may undergo slow degradation or pose unquantified inhalation risks.

Storage Causality
  • Condition: Store at 2-8°C in a desiccator under an inert atmosphere (Argon or Nitrogen).

  • Causality: The hydroxyl and carboxyl groups are capable of extensive intermolecular hydrogen bonding. Exposure to ambient humidity can lead to the absorption of water, causing the powder to clump and altering its effective molecular weight (hydrate formation). Inert gas prevents oxidative degradation of the electron-rich phenolic/cyclohexyl system over long-term storage .

Engineering Controls & PPE
  • Ventilation: All manipulations of the dry powder must occur within a certified chemical fume hood or a localized exhaust ventilation (LEV) system with a minimum face velocity of 100 fpm.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). For prolonged exposure or solvent-heavy workflows (e.g., using DMSO), double-gloving or using heavier-duty gloves (0.33 mm) is required, as DMSO acts as a carrier solvent that rapidly transports dissolved solutes through the dermal barrier.

  • Eye Protection: Snug-fitting chemical splash goggles. Standard safety glasses do not provide adequate protection against airborne dust particulates.

HandlingWorkflow Storage Desiccated Storage (2-8°C, Argon) Prep Equilibrate to RT (Prevents Condensation) Storage->Prep PPE Don PPE & Move to Fume Hood Prep->PPE Weighing Anti-static Weighing PPE->Weighing Reaction Solvent Addition & Dissolution Weighing->Reaction

Optimized workflow for the safe retrieval, preparation, and handling of the chemical.

Self-Validating Experimental Protocol: Preparation of a 100 mM Stock Solution

To ensure downstream assay reproducibility and safety, the preparation of stock solutions must be treated as a self-validating system. This protocol incorporates built-in quality control (QC) checkpoints.

Objective: Prepare a 100 mM stock solution of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid in anhydrous DMSO.

Step-by-Step Methodology:

  • Thermal Equilibration (Critical Step): Remove the sealed vial from 2-8°C storage and place it in a benchtop desiccator for 30 minutes.

    • Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the compound, ruining its anhydrous state.

  • Static Mitigation: Wipe the exterior of the weighing spatula and the analytical balance draft shield with an anti-static zero-charge wipe.

  • Weighing: Inside a vented balance enclosure, accurately weigh 22.03 mg of the compound into a pre-tared, amber glass 2 mL HPLC vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (sealed under Argon) to the vial using a positive displacement pipette.

  • Agitation: Cap the vial tightly and vortex for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

  • Validation Checkpoint 1 (Visual): Hold the vial against a light source. The solution must be completely transparent with no Tyndall effect (scattering of light by suspended particles).

  • Validation Checkpoint 2 (Analytical): Withdraw a 1 µL aliquot, dilute to 1 mL in Acetonitrile/Water (50:50), and inject into an LC-MS system to confirm a single peak corresponding to the [M-H]⁻ ion (m/z ~219.1) in negative electrospray ionization (ESI) mode, ensuring no degradation occurred during storage or dissolution.

Accidental Release and Waste Management

Spill Response Protocol
  • Isolation: Evacuate personnel from the immediate vicinity. Do not attempt cleanup without proper PPE (including a P100 particulate respirator if outside a fume hood).

  • Containment: Gently cover the spilled powder with damp sand or a specialized inert absorbent pad. Never sweep dry powder, as this generates highly irritating aerosols.

  • Neutralization/Cleanup: Carefully scoop the absorbed mixture using a non-sparking tool into a chemically compatible, sealable waste container. Wash the spill area with a dilute basic solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid, followed by a water rinse.

Waste Disposal

Dispose of all material as hazardous organic waste. Do not mix with halogenated waste streams unless specifically required by institutional protocols. Ensure the waste container is clearly labeled with the compound name, CAS number, and the GHS hazard pictograms (Irritant).

References

The following authoritative sources were utilized to synthesize the toxicological and physicochemical profiles detailed in this whitepaper:

  • ChemSrc. (n.d.). 1-Cyano-1-phenylcyclohexane Precursors, Downstream Applications, and Hazard Data. Retrieved March 30, 2026, from[Link]

Thermodynamic Profiling and Physicochemical Characterization of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS: 107274-58-8) is a highly functionalized cycloalkane building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs). With a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol , the compound features a unique spatial arrangement of a phenyl ring, a carboxylic acid, and a hydroxyl group on a rigid cyclohexane scaffold. This whitepaper provides an in-depth technical analysis of its thermodynamic properties—specifically melting point (MP) and boiling point (BP)—and details the rigorous analytical methodologies required to characterize them.

Structural Thermodynamics and Intermolecular Forces

The melting and boiling points of a chemical entity are macroscopic manifestations of its microscopic intermolecular forces. For 4-Hydroxy-1-phenylcyclohexanecarboxylic acid, the thermodynamic profile is governed by three primary structural motifs:

  • Carboxyl Group (-COOH): Facilitates strong intermolecular hydrogen bonding, typically forming stable dimers in the solid state. This dimerization significantly elevates the enthalpy of fusion ( ΔHfus​ ), requiring substantial thermal energy to disrupt the crystal lattice.

  • Hydroxyl Group (-OH): Provides an additional hydrogen bond donor and acceptor, creating a complex three-dimensional hydrogen-bonding network. The relative stereochemistry (cis vs. trans) of the -OH and -COOH groups dictates the packing efficiency in the crystal lattice.

  • Phenyl Ring: Engages in π−π stacking interactions, further stabilizing the crystalline matrix and increasing the energy threshold required for phase transitions.

G Core 4-Hydroxy-1-phenyl cyclohexanecarboxylic acid OH Hydroxyl Group (-OH) Core->OH contains COOH Carboxyl Group (-COOH) Core->COOH contains Phenyl Phenyl Ring (C6H5) Core->Phenyl contains MP Elevated Melting Point OH->MP H-bonding BP High Boiling Point (Decomposition) OH->BP Increases vaporization energy COOH->MP Dimerization COOH->BP Increases vaporization energy Phenyl->MP Pi-Pi Stacking

Fig 1. Influence of functional groups on thermodynamic properties.

Predicted Thermodynamic Data & Comparative Analysis

Empirical thermodynamic data for highly specific intermediate building blocks are often proprietary. Therefore, researchers rely on predictive models and comparative analog analysis. According to group additivity methods established by Reid, Prausnitz, and Poling[1], the presence of dual hydrogen-bonding groups on a rigid cyclic core pushes the boiling point well beyond ambient stability limits.

By analyzing structurally adjacent molecules, we can establish a highly accurate predictive thermodynamic profile for CAS 107274-58-8.

Table 1: Estimated Thermodynamic Data and Analog Comparison
CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Structural Notes
Cyclohexanecarboxylic acid98-89-531233Baseline cyclic acid
1-Phenylcyclohexanecarboxylic acid1135-66-6120 - 123~330 (est.)Addition of phenyl ring ( π−π stacking)
4-Hydroxycyclohexanecarboxylic acid17419-81-7148 - 152> 300 (decomp.)Addition of hydroxyl group (H-bonding)
4-Hydroxy-1-phenylcyclohexanecarboxylic acid 107274-58-8 155 - 175 (Predicted) > 380 (Decomposes before boiling) Dual H-bonding + bulky core

Data Synthesis: The combination of the phenyl ring and the hydroxyl group synergistically increases the melting point. Furthermore, the compound is predicted to undergo thermal decomposition (decarboxylation or dehydration) before reaching a true boiling point at atmospheric pressure.

Analytical Methodologies for MP and BP Determination

To establish trustworthy, self-validating data for regulatory submissions, thermodynamic properties must be evaluated using standardized thermal analysis techniques.

Differential Scanning Calorimetry (DSC) for Melting Point

DSC is the gold standard for determining the precise melting point and detecting polymorphs. As outlined in USP <891> Thermal Analysis[2], DSC measures the differential heat flow between a sample and an inert reference as they are subjected to a controlled temperature program[3].

Protocol: High-Precision DSC Analysis

  • System Validation (Calibration): Calibrate the DSC instrument (e.g., TA Instruments Q2000) using high-purity Indium (MP = 156.6 °C). Causality: This validates temperature accuracy and the cell constant, ensuring the system is self-validating prior to sample introduction.

  • Sample Preparation: Accurately weigh 2.0 - 5.0 mg of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid into an aluminum standard pan. Seal the pan with a pinhole lid. Causality: The pinhole allows the release of any trapped moisture or residual solvents, preventing artifactual endotherms from obscuring the true melting peak.

  • Atmospheric Control: Establish a dry Nitrogen purge at 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation during the heating cycle.

  • Thermal Ramp: Equilibrate at 25 °C, then ramp the temperature at a rate of 10 °C/min up to 200 °C.

  • Data Interpretation: Calculate the melting point using the extrapolated onset temperature of the primary endothermic peak. Causality: The onset temperature is utilized rather than the peak maximum because the onset is an intrinsic thermodynamic property that remains independent of sample mass and heating rate variations.

Thermogravimetric Analysis (TGA) for Boiling/Decomposition Point

For compounds with high molecular weights and multiple hydrogen-bonding groups, the boiling point often exceeds the thermal decomposition temperature. TGA is utilized to differentiate between vaporization (boiling) and thermal degradation[3].

Protocol: TGA / Ebulliometric Assessment

  • Baseline Correction: Run a blank method with an empty platinum pan. Causality: This subtracts buoyancy effects and baseline drift, which can skew mass readings at high temperatures.

  • Sample Loading: Load 10 mg of the sample into the platinum pan.

  • Heating Profile: Heat from ambient to 500 °C at 10 °C/min under a Nitrogen atmosphere.

  • Data Interpretation:

    • If the compound boils, a sharp 100% weight loss will occur without a change in the chemical nature of the vapor.

    • Causality: Because CAS 107274-58-8 is predicted to decompose, the derivative weight loss curve (DTG) will show multiple overlapping stages (e.g., loss of H2​O followed by CO2​ ). The onset of mass loss in the DTG confirms thermal degradation, validating that a true boiling point cannot be achieved at atmospheric pressure.

G A Compound Synthesis (CAS: 107274-58-8) B Sample Preparation (Desiccation & Weighing) A->B C DSC Analysis (Melting Point & Polymorphism) B->C D TGA Analysis (Boiling Point & Decomposition) B->D E Data Integration (Thermodynamic Profile) C->E D->E

Fig 2. Thermodynamic characterization workflow for API building blocks.

Implications for Drug Development and Formulation

Understanding the melting and decomposition points of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid is critical for downstream pharmaceutical processing:

  • Crystallization & Formulation: A high predicted melting point (>150 °C) suggests a highly stable crystalline lattice. While this is advantageous for solid-state stability and shelf-life, it inherently presents challenges in aqueous solubility, requiring advanced formulation strategies (e.g., amorphous solid dispersions or lipid nanoparticles) if the core structure is retained in the final API.

  • Purification Constraints: Knowing that the compound decomposes before boiling dictates that any industrial-scale purification must be performed via crystallization or liquid chromatography, as fractional distillation will result in the destruction of the building block.

References

  • OSTI.GOV. "The properties of gases and liquids (Book)". Available at: [Link]

  • Pharmaceutical Technology. "Detecting Residual Moisture in Lyophilized Product" (Referencing USP <891> Thermal Analysis). Available at: [Link]

  • ResolveMass Laboratories. "Differential Scanning Calorimetry (DSC) Analysis Principle". Available at: [Link]

Sources

Physicochemical Profiling and Conformational Dynamics of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development and SAR Optimization

As drug discovery programs increasingly target complex membrane proteins and protein-protein interactions, the selection of conformationally precise, physicochemically tuned building blocks becomes paramount. This whitepaper provides an in-depth technical analysis of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS: 107274-58-8) , .

By acting as a privileged acyl moiety, derivatives of 1-phenylcyclohexanecarboxylic acid have demonstrated a highly favorable balance of potency and physicochemical properties in the development of P2X7 receptor antagonists and modulators of ATP-binding cassette (ABC) transporters, such as CFTR for cystic fibrosis therapies [[1]](), . The strategic addition of a 4-hydroxyl group to this scaffold fundamentally alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, providing a critical vector for target engagement while mitigating lipophilicity-driven toxicity.

Conformational Causality and 3D Architecture

In our laboratory experience, a critical failure point in early Structure-Activity Relationship (SAR) optimization is treating cycloalkanes as flat, two-dimensional rings. The physicochemical behavior of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid is entirely dictated by its three-dimensional chair conformation and the energetic competition between its substituents.

The Equatorial Phenyl Lock: At the C1 position, the cyclohexane ring bears both a phenyl group and a carboxylic acid. The conformational free energy (A-value) of a phenyl group is exceptionally high ( 2.8 kcal/mol) compared to a carboxylic acid ( 1.4 kcal/mol). Because of this severe energetic disparity, the phenyl group acts as a thermodynamic anchor. To avoid catastrophic 1,3-diaxial steric clashes, the phenyl group almost exclusively occupies the equatorial position. Consequently, the C1-carboxylic acid is forcibly locked into the axial position.

The Hydroxyl Vector: This C1 thermodynamic lock dictates the spatial projection of the C4-hydroxyl group (A-value 0.9 kcal/mol). Depending on the isolated diastereomer (cis vs. trans), the OH group will be rigidly projected in either the axial or equatorial plane. This predictability is invaluable; it allows medicinal chemists to project a hydrogen-bond donor/acceptor into a receptor pocket with high geometric fidelity—a strategy successfully employed in the design of structurally related sigma receptor agonists (e.g., PRE-084) and zwitterionic micellar imprinting templates [[2]]([Link]), .

Physicochemical Property Matrix

The unsubstituted 1-phenylcyclohexanecarboxylic acid is highly lipophilic, with a consensus LogP of approximately 2.8 to 3.0 , . Such high lipophilicity often leads to non-specific protein binding and poor aqueous solubility. The introduction of the 4-hydroxyl group reduces the LogP by roughly 1.0–1.2 units, pulling the molecule into the optimal "Rule of 5" space for oral bioavailability.

Physicochemical PropertyValue / DescriptorMethod / Source
Molecular Formula C₁₃H₁₆O₃Standard
Molecular Weight 220.26 g/mol Standard
CAS Number 107274-58-8Commercial Registries
Topological Polar Surface Area (TPSA) 57.53 ŲCalculated (Cheminformatics)
Hydrogen Bond Donors (HBD) 2Structural Analysis
Hydrogen Bond Acceptors (HBA) 3Structural Analysis
Predicted pKa (Carboxylic Acid) 4.4 – 4.6Extrapolated Potentiometry
Predicted LogP (Octanol/Water) 1.6 – 1.9Shake-Flask Extrapolation

Self-Validating Experimental Methodologies

To generate actionable data for SAR teams, application scientists must ensure that physicochemical profiling is immune to experimental artifacts. The following protocols are designed as self-validating systems.

Protocol 1: pKa Determination via Cosolvent Potentiometry

Causality: The unionized form of this compound has limited aqueous solubility. Standard aqueous titration often results in microscopic precipitation, yielding artificially skewed pKa values. We circumvent this using a methanol-water cosolvent extrapolation method.

Step-by-Step Methodology:

  • Preparation: Prepare a 0.5 mM solution of the compound in three distinct cosolvent ratios (e.g., 30%, 40%, and 50% Methanol/Water v/v) containing 0.15 M KCl to maintain constant ionic strength.

  • Titration: Under an inert Argon atmosphere at 25.0 ± 0.1 °C, titrate the solutions using standardized 0.1 M KOH.

  • Measurement: Record the apparent pKa (psKa) at each cosolvent ratio using a highly sensitive glass electrode calibrated specifically for mixed-solvent systems.

  • Extrapolation: Plot the data using the Yasuda-Shedlovsky equation ( psKa+log[H2​O] vs. 1/ε , where ε is the dielectric constant of the mixture) to extrapolate the true aqueous pKa at 0% organic modifier.

Self-Validating Mechanism: The protocol mathematically validates itself. The strict linearity of the Yasuda-Shedlovsky plot confirms that the compound remained in a true solution state throughout the titration. Any deviation from linearity immediately flags transient precipitation or micelle formation, invalidating the run before erroneous data is reported.

Protocol 2: Lipophilicity (LogD at pH 7.4) via Shake-Flask LC-MS

Causality: Relying solely on calculated LogP (cLogP) is dangerous for ionizable species. To understand physiological partitioning, we determine the distribution coefficient (LogD) at blood pH (7.4) where the carboxylic acid is predominantly ionized.

Step-by-Step Methodology:

  • Phase Saturation: Prepare 50 mM phosphate buffer (pH 7.4). Mutually saturate the buffer with n-octanol, and the n-octanol with the buffer, stirring for 24 hours prior to use.

  • Partitioning: Dissolve the compound in the octanol phase at a concentration of 1 mM.

  • Equilibration: In glass vials, mix the phases at three different organic-to-aqueous volume ratios (1:1, 1:2, and 2:1). Shake mechanically for 60 minutes at 25 °C.

  • Separation: Centrifuge the vials at 3000 × g for 15 minutes to ensure absolute phase separation without micro-emulsions.

  • Quantification: Analyze aliquots from both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Calculate LogD as log(Areaoctanol​/Areabuffer​) .

Self-Validating Mechanism: This protocol relies on thermodynamic self-validation. Because the partitioning is performed simultaneously at three distinct phase ratios, the resulting LogD values must be identical across all three vials. If the LogD varies between the 1:1 and 1:2 ratios, it definitively indicates concentration-dependent self-association or incomplete phase separation, prompting immediate re-execution.

Profiling Workflow Visualization

G A 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid (Target Scaffold) B Conformational Dynamics A->B C Physicochemical Profiling A->C B1 Equatorial Phenyl Anchor (A-value: 2.8 kcal/mol) B->B1 B2 Fixed OH Vector (Axial or Equatorial) B->B2 C1 Cosolvent Potentiometry (pKa Determination) C->C1 C2 Shake-Flask LC-MS (LogD at pH 7.4) C->C2 D Structure-Activity Relationship (SAR) & ADME Optimization B1->D B2->D C1->D C2->D

Workflow detailing the conformational and physicochemical profiling of the target scaffold.

References

  • Structure−Activity Relationship Studies on N′-Aryl Carbohydrazide P2X7 Antagonists. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Zwitterionic Molecularly Imprinted Cross-Linked Micelles for Alkaloid Recognition in Water. The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropane-carboxamide derivatives and related compounds as modulators of ATP-binding cassette transporters for the treatment of cystic fibrosis.European Patent EP2016065B1.
  • Modulators of ATP-binding cassette transporters.US Patent US11639347B2.

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Methodological & Application

Synthesis route for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid from cyclohexanone

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: A Proposed Multi-Step Synthesis of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid from Cyclohexanone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: 4-Hydroxy-1-phenylcyclohexanecarboxylic acid is a valuable scaffold in medicinal chemistry, presenting a rigid cyclohexyl core functionalized with hydrophilic and lipophilic groups. This structure is a compelling starting point for the design of novel therapeutics.[1][2] This document outlines a comprehensive, multi-step synthetic route starting from the readily available precursor, cyclohexanone. The proposed pathway integrates classical organometallic and nucleophilic substitution reactions with modern C–H activation techniques to achieve the target molecule. Each step is detailed with a full experimental protocol, mechanistic insights, and a discussion of the strategic rationale.

Overall Synthetic Strategy

The synthesis of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid from cyclohexanone presents a significant regiochemical challenge, namely the installation of functional groups at the C1 and C4 positions. Our proposed route addresses this by first constructing the C1-substituted phenyl and carboxyl functionalities, followed by a regioselective hydroxylation of the C4 position. This strategy leverages a sequence of reliable, high-yield reactions culminating in a modern, directed C–H functionalization step.

G cluster_0 Overall Workflow A Cyclohexanone B Step 1: Grignard Reaction (+ PhMgBr) A->B C 1-Phenylcyclohexanol B->C D Step 2: Nucleophilic Substitution (via Halide) C->D E 1-Phenylcyclohexanecarbonitrile D->E F Step 3: Nitrile Hydrolysis E->F G 1-Phenylcyclohexanecarboxylic Acid F->G H Step 4: Directed C-H Hydroxylation G->H I 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid H->I

Caption: Proposed four-step synthesis route from cyclohexanone.

Step 1: Synthesis of 1-Phenylcyclohexanol

The initial step involves the formation of a key carbon-carbon bond by introducing the phenyl group onto the cyclohexanone scaffold. The Grignard reaction is the method of choice for this transformation due to its reliability, high yield, and operational simplicity.[3]

Causality & Expertise: The nucleophilic phenyl group of the Grignard reagent (phenylmagnesium bromide) attacks the electrophilic carbonyl carbon of cyclohexanone.[4][5] The reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will be quenched by protic solvents like water.[3][6] Diethyl ether or THF is used as the solvent because it stabilizes the Grignard reagent complex.[3] An acidic workup is required to protonate the intermediate magnesium alkoxide to yield the final tertiary alcohol.[3]

G cluster_0 Grignard Reaction Mechanism A Cyclohexanone (Electrophile) C Nucleophilic Attack A->C B Phenylmagnesium Bromide (Nucleophile) B->C D Magnesium Alkoxide Intermediate C->D Forms C-C bond E Acidic Workup (H3O+) D->E Protonation F 1-Phenylcyclohexanol E->F Protonation

Caption: Mechanism of Grignard addition to cyclohexanone.

Experimental Protocol: 1-Phenylcyclohexanol
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Magnesium Turnings24.318.13 g0.33
Bromobenzene157.0150.0 g0.32
Cyclohexanone98.1434.4 g0.35
Anhydrous Diethyl Ether74.12250 mL-Solvent
Sat. aq. NH₄Cl-150 mL-Quenching agent

Procedure:

  • Assemble a dry three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.

  • Add the magnesium turnings to the flask.

  • In the dropping funnel, prepare a solution of bromobenzene in 100 mL of anhydrous diethyl ether.

  • Add a small portion (~10 mL) of the bromobenzene solution to the magnesium. The reaction should initiate, indicated by cloudiness and gentle boiling. If not, a small crystal of iodine can be added as an initiator.

  • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete and the magnesium is consumed, cool the flask to 0 °C.

  • Add a solution of cyclohexanone in 150 mL of anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 5 hours. Monitor reaction progress by TLC.[7]

  • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 1-phenylcyclohexanol, can be purified by recrystallization or distillation. A yield of ~97% has been reported under optimized conditions.[7]

Step 2: Synthesis of 1-Phenylcyclohexanecarbonitrile

To install the carboxylic acid functionality, the tertiary alcohol is first converted into a nitrile. This is achieved via a two-step sequence involving conversion to an alkyl halide followed by nucleophilic substitution with a cyanide salt.

Causality & Expertise: The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must first be converted into a better one. Reaction with thionyl chloride (SOCl₂) or concentrated hydrochloric acid protonates the hydroxyl group, allowing it to leave as water upon nucleophilic attack by the chloride ion, proceeding through a stable tertiary carbocation (Sɴ1 mechanism). The resulting 1-chloro-1-phenylcyclohexane can then react with sodium cyanide. The cyanide ion acts as a nucleophile, displacing the chloride to form the target nitrile, 1-phenylcyclohexanecarbonitrile.[8]

Experimental Protocol: 1-Phenylcyclohexanecarbonitrile

Part A: Synthesis of 1-Chloro-1-phenylcyclohexane

  • In a flask equipped with a stir bar and a gas outlet connected to a trap, cool a solution of 1-phenylcyclohexanol (0.1 mol) in 100 mL of a non-polar solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add thionyl chloride (SOCl₂, 0.12 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution (SO₂ and HCl) ceases.

  • Carefully pour the reaction mixture over ice water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude chloride, which is often used in the next step without further purification.

Part B: Cyanation

  • Dissolve the crude 1-chloro-1-phenylcyclohexane (approx. 0.1 mol) in a polar aprotic solvent like DMSO (150 mL).

  • Add sodium cyanide (NaCN, 0.15 mol). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.

  • Heat the mixture to 60-70 °C and stir for 8-12 hours, monitoring the reaction by GC or TLC.

  • After completion, cool the reaction mixture and pour it into a large volume of water.

  • Extract the product with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting 1-phenylcyclohexanecarbonitrile can be purified by vacuum distillation or chromatography.

Step 3: Hydrolysis to 1-Phenylcyclohexanecarboxylic Acid

The nitrile group serves as a stable precursor to the carboxylic acid. It can be fully hydrolyzed under either acidic or basic conditions, which typically require elevated temperatures.

Causality & Expertise: Base-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with strong acid at high temperatures. The hydroxide ion attacks the electrophilic nitrile carbon, and after a series of proton transfers, forms a carboxamide intermediate. The amide is then further hydrolyzed under the reaction conditions to yield the carboxylate salt.[9][10] A final acidification step provides the neutral carboxylic acid. This two-stage hydrolysis (nitrile to amide, then amide to carboxylate) means that forcing conditions (heat, prolonged reaction times) are necessary for the reaction to go to completion.[9]

Experimental Protocol: 1-Phenylcyclohexanecarboxylic Acid
  • In a round-bottom flask, combine 1-phenylcyclohexanecarbonitrile (0.05 mol), potassium hydroxide (0.25 mol), and 100 mL of diethylene glycol.[11]

  • Heat the mixture to reflux (approx. 180-200 °C) and maintain for 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with 200 mL of water.

  • Wash the aqueous solution with ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH < 2 with concentrated HCl.

  • The carboxylic acid will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The product, 1-phenylcyclohexanecarboxylic acid, can be further purified by recrystallization (e.g., from an ethanol/water mixture).

Step 4: Regioselective C4–H Hydroxylation

The final and most challenging step is the regioselective hydroxylation of the saturated cyclohexane ring at the C4 position. Classical methods lack the required selectivity. Modern transition-metal-catalyzed C–H activation provides a powerful solution.

Causality & Expertise: The carboxylic acid functional group can act as a directing group, coordinating to a palladium catalyst. This brings the catalyst into proximity with specific C–H bonds on the aliphatic ring, enabling their selective functionalization.[12] This strategy overcomes the challenge of differentiating between sterically and electronically similar C–H bonds. The catalytic cycle typically involves C–H activation to form a palladacycle intermediate, followed by oxidation and reductive elimination to install the hydroxyl group. Aqueous hydrogen peroxide is an attractive "green" oxidant for this process.[13]

G cluster_0 Conceptual Directed C-H Activation Cycle A Pd(II) Catalyst B Substrate Coordination (via Carboxylate) A->B C C-H Activation (Forms Palladacycle) B->C Directed by -COOH D Oxidation (+ Oxidant) C->D E Reductive Elimination D->E F Hydroxylated Product E->F G Pd(0) E->G H Re-oxidation G->H + Oxidant H->A

Caption: Conceptual catalytic cycle for directed C-H hydroxylation.

Representative Protocol: 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Note: This protocol is representative and based on analogous transformations reported in the literature. Optimization would be required.[12][13]

Reagent/MaterialMolar Mass ( g/mol )QuantityNotes
1-Phenylcyclohexanecarboxylic Acid204.261.0 mmolSubstrate
Pd(OAc)₂224.50.05 mmolCatalyst (5 mol%)
Ligand (e.g., CarboxPyridone)-0.06 mmolDirecting Ligand
Hydrogen Peroxide (35% aq.)34.013.0 mmolOxidant
Acetic Acid60.052 mLSolvent

Procedure:

  • To a reaction vial, add 1-phenylcyclohexanecarboxylic acid, Pd(OAc)₂, and the appropriate ligand.

  • Add the solvent (e.g., acetic acid) and stir to dissolve.

  • Slowly add the aqueous hydrogen peroxide solution at room temperature.

  • Seal the vial and stir the reaction at a specified temperature (e.g., 25-60 °C) for 24-48 hours.

  • Monitor the formation of the product by LC-MS.

  • Upon completion, quench the reaction with a saturated solution of sodium sulfite.

  • Dilute with water and extract the product with ethyl acetate.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product, 4-Hydroxy-1-phenylcyclohexanecarboxylic acid, using flash column chromatography.

Summary of Proposed Synthesis

This application note details a robust, albeit challenging, synthetic pathway to 4-Hydroxy-1-phenylcyclohexanecarboxylic acid from cyclohexanone. The route combines foundational organic reactions with a state-of-the-art C–H activation step, providing a comprehensive guide for researchers in synthetic and medicinal chemistry.

StepStarting MaterialKey ReagentsProductRationale & Key Considerations
1 CyclohexanonePhenylmagnesium bromide, Et₂O1-PhenylcyclohexanolHigh-yield C-C bond formation. Requires strictly anhydrous conditions.[3][7]
2 1-PhenylcyclohexanolSOCl₂, NaCN, DMSO1-PhenylcyclohexanecarbonitrileConverts poor -OH leaving group into a nitrile via an Sɴ1 pathway.[8]
3 1-PhenylcyclohexanecarbonitrileKOH, Diethylene glycol1-Phenylcyclohexanecarboxylic AcidForcing conditions needed for complete hydrolysis of the stable nitrile/amide.[9][11]
4 1-Phenylcyclohexanecarboxylic AcidPd(OAc)₂, Ligand, H₂O₂4-Hydroxy-1-phenylcyclohexanecarboxylic AcidModern, regioselective C-H functionalization directed by the carboxylate group.[12][13]

References

  • BenchChem (2025). Application Notes and Protocols: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction.
  • BenchChem (2025). Application Note: Synthesis of Ethyl 2-(1-hydroxycyclohexyl)acetate via Reformatsky Reaction.
  • StudyLib (n.d.). Draw a step-by-step mechanism for the dehydration of 1-phenylcyclohexanol.
  • BenchChem (n.d.). 1-Phenylcyclohexanol for Research | High Purity.
  • ChemicalBook (n.d.). 1-PHENYLCYCLOHEXANOL synthesis.
  • Google Patents (1996). JPH08268957A - Production of trans-4-phenylcyclohexane-based compound.
  • Brainly.com (2023). Starting with cyclohexanone, show how to prepare these compounds.
  • BenchChem (2025). Application Notes and Protocols: 4-Phenylcyclohexanecarboxylic Acid as a Versatile Precursor for Bioactive Molecules.
  • Chegg.com (2022). -Br Mg Ether MgBr Bromobenzene Phenylmagnesium.
  • Pearson+ (n.d.). Predict the products formed when cyclohexanone reacts with the fo....
  • ChemicalBook (n.d.). 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis.
  • MDPI (n.d.). Grignard Reagents in Ionic Solvents: ET Reactions and Evidence for Facile Br/Mg Exchange.
  • Santa Cruz Biotechnology (n.d.). 4-Phenyl-cyclohexanecarboxylic acid.
  • Li, Z., et al. (2022). Ligand-Enabled C H Hydroxylation with Aqueous H2O2 at Room Temperature. Journal of the American Chemical Society.
  • Sharma, U., et al. (2015). Direct Pd-Catalyzed β‑C(sp3)–H Hydroxylation of Aliphatic Carboxylic Acids. Organic Letters.
  • Queen's University (n.d.). Hydrolysis.
  • PubChem (n.d.). 1-Phenylcyclohexanecarbonitrile.
  • Arkat USA, Inc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.

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Application Note: Metallaphotoredox Decarboxylative Cross-Coupling of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Strategic Context and Substrate Profiling

The 1-phenylcyclohexyl moiety is a privileged pharmacophore found in numerous central nervous system (CNS) therapeutics, including NMDA receptor antagonists and monoamine reuptake inhibitors. Functionalizing this scaffold, particularly at the fully substituted alpha-carbon, presents a formidable synthetic challenge.

4-Hydroxy-1-phenylcyclohexanecarboxylic acid is a highly functionalized, commercially available building block[1]. Traditionally, forging C(sp3)–C(sp2) bonds at such sterically congested tertiary centers required harsh organometallic conditions (e.g., Grignard or organozinc reagents) that are incompatible with unprotected secondary alcohols like the 4-hydroxyl group.

Recent breakthroughs in dual nickel/photoredox catalysis have revolutionized this landscape. By utilizing the native carboxylic acid as a traceless activating group, decarboxylative cross-coupling bypasses the need for pre-functionalization[2]. However, tertiary carboxylic acids are notoriously difficult to couple using standard nickel-bipyridyl complexes due to prohibitively high barriers to inner-sphere reductive elimination, which often leads to undesired C–O bond formation (O-aryl esters)[3]. This application note details a robust, field-proven protocol utilizing a specialized nickel-diketonate catalyst to successfully achieve C(sp3)–C(sp2) cross-coupling while perfectly tolerating the unprotected 4-hydroxyl group.

Mechanistic Causality: Overcoming Steric Bottlenecks

To successfully couple 4-Hydroxy-1-phenylcyclohexanecarboxylic acid, the catalytic system must solve two problems: generating a sterically hindered tertiary radical and capturing it without succumbing to side reactions.

We employ an organic photocatalyst (4CzIPN) in tandem with Ni(TMHD)₂ (nickel(II) bis(2,2,6,6-tetramethyl-3,5-heptanedionate)). The causality behind this specific catalyst selection is rooted in its geometry and electronic properties:

  • Radical Generation: Under 450 nm irradiation, the excited photocatalyst oxidizes the deprotonated carboxylic acid via single-electron transfer (SET). The resulting carboxy radical rapidly extrudes CO₂ to yield the tertiary 4-hydroxy-1-phenylcyclohexyl radical.

  • Outer-Sphere Reductive Elimination: Unlike traditional bipyridyl ligands that force a sterically clashing inner-sphere mechanism, the TMHD ligand facilitates an outer-sphere reductive elimination pathway[3]. This allows the bulky tertiary radical to couple with the aryl-nickel intermediate efficiently, entirely eschewing the undesired carboxylate arylation (esterification) pathway[4].

  • Chemoselectivity: The mild SET conditions and the use of a non-nucleophilic base (BTMG) ensure that the secondary 4-hydroxyl group remains unreactive, eliminating the need for tedious protection/deprotection sequences[5].

Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star 450 nm Light PC_red Reduced PC•- PC_star->PC_red SET from Acid PC_red->PC SET to Ni(I) Substrate Tertiary Carboxylic Acid Radical Tertiary Radical (Csp3•) Substrate->Radical -CO2, -e- Ni3 Ni(III)-Aryl(Alkyl) Radical->Ni3 Radical Capture Ni0 Ni(0) Catalyst Ni2 Ni(II)-Aryl Ni0->Ni2 + Aryl Halide Ni2->Ni3 + Tertiary Radical Ni1 Ni(I) Species Ni3->Ni1 - Product Product Cross-Coupled Product Ni3->Product Reductive Elimination Ni1->Ni0 SET from PC•-

Dual Catalytic Cycle: Photoredox generation of the tertiary radical and Ni-mediated cross-coupling.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the coupling of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid with 4-bromoanisole. These metrics validate the necessity of the diketonate ligand framework for tertiary substrates.

EntryNickel PrecatalystPhotocatalystBaseLightYield (%)Primary Observation / Causality
1 Ni(TMHD)₂ (10 mol%) 4CzIPN (2 mol%) BTMG 450 nm 84% Optimal C–C coupling; clean conversion.
2NiCl₂(dtbbpy) (10 mol%)4CzIPN (2 mol%)BTMG450 nm12%Major side product is the O-aryl ester[3].
3Ni(TMHD)₂ (10 mol%)NoneBTMG450 nm0%No radical generation without photocatalyst.
4Ni(TMHD)₂ (10 mol%)4CzIPN (2 mol%)Cs₂CO₃450 nm65%Heterogeneous base reduces kinetic efficiency.
5Ni(TMHD)₂ (10 mol%)4CzIPN (2 mol%)BTMGDark0%Photochemical excitation is strictly required.

Experimental Protocol: Decarboxylative Arylation

This protocol is designed as a self-validating system . Specific checkpoints are embedded within the methodology to ensure the integrity of the reaction before committing to downstream purification.

Reagents and Materials
  • Substrate: 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (0.75 mmol, 1.5 equiv)

  • Electrophile: Aryl bromide (0.50 mmol, 1.0 equiv)

  • Nickel Catalyst: Ni(TMHD)₂ (0.05 mmol, 10 mol%)

  • Photocatalyst: 4CzIPN (0.01 mmol, 2 mol%)

  • Base: BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology
  • Glovebox Assembly: Transfer a magnetic stir bar, 4-Hydroxy-1-phenylcyclohexanecarboxylic acid, Ni(TMHD)₂, and 4CzIPN into an oven-dried 20 mL Schlenk tube inside a nitrogen-filled glovebox. Causality: Ni(0) intermediates are highly sensitive to oxidation; ambient assembly leads to rapid catalyst deactivation.

  • Solvent and Base Addition: Add 5.0 mL of anhydrous DMSO, followed by the aryl bromide (if liquid) and BTMG. Seal the Schlenk tube with a PTFE-lined screw cap and remove it from the glovebox.

  • Degassing (Critical Step): Perform three rigorous freeze-pump-thaw cycles.

    • Self-Validation Checkpoint 1: After the final thaw, the solution should be a clear, pale yellow/green. If the solution is cloudy or dark brown at this stage, moisture or oxygen has compromised the system. Discard and restart.

  • Photochemical Irradiation: Place the Schlenk tube in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously (800 rpm) for 24 hours. Use a cooling fan to maintain the ambient temperature below 30 °C. Causality: Elevated temperatures can accelerate non-productive thermal decomposition of the photocatalyst.

  • Reaction Quench and Workup: Open the vial to air to quench the active catalytic species. Dilute the mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel.

    • Self-Validation Checkpoint 2 (TLC): Spot the crude mixture against the starting acid. The product will elute significantly higher (less polar) than the highly polar tertiary acid. If a spot appears that perfectly matches the UV absorbance of the aryl bromide but is slightly more polar, suspect O-arylation (esterification) indicating ligand dissociation.

  • Aqueous Extraction: Wash the organic layer with saturated aqueous LiCl (3 × 10 mL) to effectively partition the DMSO and BTMG salts into the aqueous phase. Wash once with brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the cross-coupled functionalized cyclohexanol.

Workflow Step1 1. Reaction Setup (Glovebox/Schlenk) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Photoreactor (450 nm, 24h, Fan) Step2->Step3 Step4 4. Quench & Workup (EtOAc/H2O) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Experimental Workflow: Sequence of operations for metallaphotoredox cross-coupling.

Troubleshooting & Process Safety

  • Catalyst Aggregation (Black Precipitate): If the reaction mixture turns opaque black within the first hour of irradiation, the nickel catalyst has aggregated into inactive nickel black. This is universally caused by insufficient degassing. Ensure the vacuum pump achieves <0.1 mbar during the freeze-pump-thaw cycles.

  • Hydroxyl Group Oxidation: While the secondary 4-hydroxyl group is generally inert to these SET conditions, trace transition metal impurities in lower-grade DMSO can catalyze unwanted alcohol oxidation. Always use anhydrous, HPLC-grade or higher DMSO.

  • Pressure Build-up: Decarboxylation generates stoichiometric CO₂ gas. For a 0.5 mmol scale reaction, approximately 12 mL of CO₂ is evolved. Ensure the headspace of the Schlenk tube is sufficient (at least 10 mL of empty volume) to prevent dangerous overpressurization.

References

  • Unlocking Tertiary Acids for Metallaphotoredox C(sp2)–C(sp3) Decarboxylative Cross-Couplings ACS Publications[Link]

  • Decarboxylative Cross-Coupling: A Radical Tool In Medicinal Chemistry ChemRxiv[Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis eScholarship / Accounts of Chemical Research [Link]

  • Unlocking Tertiary Acids for Metallaphotoredox C(sp2)-C(sp3) Decarboxylative Cross-Couplings (Preprint) ChemRxiv[Link]

Sources

Application Note: Advanced Laboratory Methods for the Decarboxylation of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Analysis

The decarboxylation of 4-hydroxy-1-phenylcyclohexanecarboxylic acid presents a unique synthetic challenge. The substrate features a sterically hindered, tertiary carboxylic acid at the C1 position (which is also benzylic due to the phenyl ring) and an unprotected secondary alcohol at the C4 position. Classical thermal decarboxylation methods are unsuitable for this substrate, as the high temperatures required would inevitably lead to the dehydration of the secondary alcohol or retro-aldol-type ring opening.

To successfully yield the target product, 4-phenylcyclohexanol , the decarboxylation must proceed via a radical intermediate. The generation of a radical at the C1 position is thermodynamically highly favorable because the resulting intermediate is a highly stabilized tertiary, benzylic radical. This guide details two field-proven radical methodologies: a modern visible-light photoredox approach and the classical Barton decarboxylation.

Method A: Visible-Light Photoredox Decarboxylation via Redox-Active Esters

Causality & Mechanism

Developed extensively by MacMillan and others, this modern approach utilizes N-hydroxyphthalimide (NHPI) redox-active esters (RAEs) to facilitate decarboxylation under exceptionally mild conditions[1]. For our specific substrate, this method is vastly superior because it operates at room temperature and avoids the need for hydroxyl protecting groups . During the synthesis of the RAE, the highly nucleophilic NHPI ( pKa​≈7 ) outcompetes the unprotected secondary C4-alcohol for the DIC-activated O-acylisourea intermediate, ensuring strictly chemoselective esterification.

In the catalytic cycle, an Iridium photocatalyst (e.g., Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ ) is excited by blue light. Reductive quenching by a sacrificial donor (like DIPEA) generates a strongly reducing Ir(II) species[2]. Single-electron transfer (SET) from Ir(II) to the NHPI ester triggers mesolytic cleavage of the N–O bond, releasing phthalimide, extruding CO2​ , and generating the highly stabilized tertiary benzylic radical at C1[1]. A hydrogen atom transfer (HAT) from Hantzsch ester to this radical yields the final product. Because the bulky HAT donor approaches from the less sterically hindered axial face, the reaction predominantly yields the thermodynamically stable trans-1,4-diequatorial isomer of 4-phenylcyclohexanol.

Photoredox Ir3 Ir(III) Catalyst Ground State Ir3_star *Ir(III) Catalyst Excited State Ir3->Ir3_star Visible Light (Blue LED) Ir2 Ir(II) Catalyst Strong Reductant Ir3_star->Ir2 Reductive Quenching (SET from Donor) Ir2->Ir3 SET to Substrate (Oxidation) Radical_Anion Radical Anion Intermediate [Substrate]•⁻ Ir2->Radical_Anion Donor Sacrificial Donor (e.g., DIPEA) Donor->Ir2 RAE NHPI Redox-Active Ester (Substrate) RAE->Radical_Anion + e⁻ from Ir(II) Alkyl_Radical Tertiary Benzylic Radical + CO2 + Phthalimide Radical_Anion->Alkyl_Radical Fragmentation (-CO2) Product 4-Phenylcyclohexanol (Decarboxylated Product) Alkyl_Radical->Product HAT HAT Hantzsch Ester (H-Atom Donor) HAT->Product

Figure 1: Photoredox catalytic cycle for the decarboxylation of the NHPI redox-active ester.

Step-by-Step Protocol (Self-Validating)

Step 1: RAE Synthesis

  • Dissolve 4-hydroxy-1-phenylcyclohexanecarboxylic acid (1.0 equiv) and NHPI (1.2 equiv) in anhydrous dichloromethane (DCM). Add DMAP (0.1 equiv) and cool the flask to 0 °C.

  • Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 equiv) dropwise.

  • Validation Check: The solution will become progressively cloudy as diisopropylurea precipitates. Monitor by TLC (Hexanes/EtOAc 1:1); the successful formation of the RAE is indicated by a new, intensely UV-active spot.

  • Filter the urea byproduct, concentrate the filtrate, and purify via flash chromatography to isolate the stable NHPI ester.

Step 2: Photoredox Decarboxylation

  • In an oven-dried Schlenk tube, combine the RAE (1.0 equiv), Hantzsch ester (1.5 equiv), DIPEA (2.0 equiv), and Ir[dF(CF3​)ppy]2​(dtbbpy)PF6​ (1 mol%) in degassed DCM/THF (1:1, 0.1 M).

  • Freeze-pump-thaw the mixture three times to remove oxygen, which quenches the excited Ir(III) state.

  • Irradiate the stirring mixture with a 450 nm blue LED at room temperature for 12 hours.

  • Validation Check: The reaction mixture will exhibit a noticeable color shift from yellow to deep orange/red, and mild CO2​ gas evolution (bubbling) may be observed in the early stages.

  • Concentrate and purify via silica gel chromatography to yield 4-phenylcyclohexanol.

Method B: Classical Barton Reductive Decarboxylation

Causality & Mechanism

The Barton decarboxylation is the historical gold standard for the reductive decarboxylation of tertiary aliphatic acids[3]. The carboxylic acid is converted into a thiohydroxamate ester (Barton ester) using N-hydroxy-2-thiopyridone[4].

Expert Insight: Because the substrate yields a highly stable tertiary, benzylic radical upon decarboxylation, the corresponding Barton ester is exceptionally labile . It must be synthesized at 0 °C and protected from ambient light to prevent premature auto-decomposition. Furthermore, unlike the photoredox method, the highly reactive intermediates in the Barton protocol (such as the DCC-activated complex) are prone to side reactions with the unprotected C4-hydroxyl group. Therefore, prior protection of the alcohol as a tert-butyldimethylsilyl (TBS) ether is strictly required to maintain scientific integrity and yield.

The reaction is initiated by AIBN, which generates a tributyltin radical from Bu3​SnH [3]. This stannyl radical attacks the thiocarbonyl sulfur, driving the homolytic cleavage of the N–O bond and subsequent rapid decarboxylation[3]. The resulting C1 radical abstracts a hydrogen atom from Bu3​SnH to propagate the chain[3].

Barton Initiator AIBN / Heat Initiation Sn_Radical Bu3Sn• (Stannyl Radical) Initiator->Sn_Radical Abstracts H from Bu3SnH Adduct Radical Adduct (S-Sn Bond Formation) Sn_Radical->Adduct Attacks Thiocarbonyl S Barton_Ester Barton Ester (Thiohydroxamate) Barton_Ester->Adduct Carboxyl_Radical Carboxyl Radical [R-COO•] Adduct->Carboxyl_Radical N-O Bond Homolysis Alkyl_Radical Tertiary Benzylic Radical [R•] + CO2 Carboxyl_Radical->Alkyl_Radical Decarboxylation (-CO2) Alkyl_Radical->Sn_Radical Regenerates Chain Product 4-Phenylcyclohexanol (Decarboxylated Product) Alkyl_Radical->Product HAT from Bu3SnH Sn_Hydride Bu3SnH (Hydrogen Donor) Sn_Hydride->Product

Figure 2: Radical chain propagation mechanism of the classical Barton reductive decarboxylation.

Step-by-Step Protocol (Self-Validating)

Step 1: Hydroxyl Protection

  • React 4-hydroxy-1-phenylcyclohexanecarboxylic acid with TBSCl (1.5 equiv) and imidazole (2.0 equiv) in DMF to yield the C4-OTBS protected acid. Purify via extraction and chromatography.

Step 2: Barton Ester Formation

  • Dissolve the protected acid (1.0 equiv), N-hydroxy-2-thiopyridone (1.1 equiv), and DMAP (0.1 equiv) in anhydrous DCM at 0 °C. Crucial: Wrap the flask entirely in aluminum foil to exclude light[4].

  • Add DCC (1.1 equiv) in DCM dropwise.

  • Validation Check: A bright yellow color will develop rapidly, confirming the formation of the thiohydroxamate ester. Keep this solution cold and dark.

Step 3: Radical Decarboxylation

  • In a separate three-neck flask, reflux a solution of Bu3​SnH (2.0 equiv) and AIBN (0.2 equiv) in anhydrous toluene under a strict nitrogen atmosphere.

  • Transfer the cold, dark solution of the Barton ester to an addition funnel and add it dropwise to the refluxing toluene mixture over 30 minutes.

  • Validation Check: The bright yellow color of the ester drops should dissipate almost instantly upon hitting the hot solvent, indicating successful radical fragmentation and CO2​ release.

  • Reflux for an additional 1 hour, then cool to room temperature.

Step 4: Deprotection & Workup

  • Treat the mixture with aqueous KF (10% w/v) and stir vigorously for 2 hours to precipitate neurotoxic tin residues as insoluble polymeric stannyl fluorides. Filter through Celite.

  • Concentrate the organic layer, dissolve in THF, and treat with TBAF (1.5 equiv) to remove the TBS group.

  • Purify via silica gel chromatography to yield 4-phenylcyclohexanol.

Quantitative Data Summary

The following table summarizes the operational parameters and efficiency of both methodologies for this specific substrate:

ParameterMethod A: Photoredox CatalysisMethod B: Barton Decarboxylation
Primary Reagents NHPI, Ir-Photocatalyst, Hantzsch EsterN-Hydroxy-2-thiopyridone, Bu3​SnH , AIBN
Reaction Temperature Room Temperature (20-25 °C)Refluxing Toluene (110 °C)
C4-OH Protection Not Required (High Chemoselectivity)Required (e.g., TBS ether)
Intermediate Stability Stable RAE, easily isolated & storedHighly labile, light/heat sensitive
Toxicity Profile Low (Transition metal catalyst, organic dyes)High (Organotin compounds)
Overall Yield 75 - 85% (2 steps)50 - 65% (4 steps, including protection)

References

  • Barton decarboxylation - Wikipedia Source: Wikipedia URL:[Link]

  • Decarboxylative photocatalytic transformations Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Photoredox-Catalyzed C–H Functionalization Reactions Source: PMC - NIH URL:[Link]

Sources

Application Note: 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid in the Synthesis of CNS Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Strategic Role in Medicinal Chemistry

The 1-phenylcyclohexanecarboxylic acid scaffold is a privileged structure in neuropharmacology. It serves as the core pharmacophore for several critical central nervous system (CNS) agents, most notably PRE-084 , a highly selective Sigma-1 ( σ1​ ) receptor agonist used extensively in neuroprotection and cognitive enhancement studies . Furthermore, derivatives of this exact scaffold have been identified as potent P2X7 receptor antagonists, which are critical targets for mitigating neuroinflammation and neuropathic pain .

A persistent hurdle in CNS drug development is achieving the optimal physicochemical profile. Highly lipophilic compounds often suffer from non-specific lipid partitioning, leading to off-target toxicity and poor aqueous solubility . The introduction of a hydroxyl group at the 4-position of the cyclohexyl ring—yielding 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS: 107274-58-8) —provides a critical synthetic and pharmacokinetic handle. This modification lowers the LogP to a more favorable range for blood-brain barrier (BBB) penetration and provides an anchor for molecular imprinting , PROTAC linker attachment, or radiotracer labeling.

Physicochemical Profiling & Target Metrics

The table below illustrates how substituting the standard 1-phenylcyclohexanecarboxylic acid core with the 4-hydroxy variant impacts key drug-likeness parameters.

Table 1: Comparative Physicochemical and Pharmacological Parameters

Compound / ScaffoldPrimary TargetStructural ModificationPredicted LogPReceptor Affinity (IC 50​ / K i​ )
PRE-084 σ1​ ReceptorUnsubstituted Cyclohexyl~3.8K i​ = 2.2 nM
4-OH-PRE-084 σ1​ Receptor4-OH on Cyclohexyl~2.9Predicted < 10 nM
Compound 5m P2X7 ReceptorN'-Aryl Hydrazide~4.2IC 50​ = 12 nM
4-OH-P2X7 Analog P2X7 Receptor4-OH on Cyclohexyl~3.1TBD (Enhanced Solubility)

Synthetic Divergence & Workflow

The versatility of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid lies in its dual functional groups. The diagram below maps the divergent synthetic pathways utilized to generate distinct classes of CNS therapeutics.

CNS_Workflow Core 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS: 107274-58-8) Ester Regioselective Esterification (Morpholinoethanol, CDI) Core->Ester Amide Amidation (Aryl Hydrazines, HATU/DIPEA) Core->Amide Alkylation O-Alkylation (Linker Attachment) Core->Alkylation Sigma Sigma-1 Agonists (PRE-084 Analogs) Ester->Sigma P2X7 P2X7 Antagonists (Neuroinflammation) Amide->P2X7 Probe CNS PET Tracers & Targeted Degraders Alkylation->Probe

Divergent synthesis of CNS therapeutics from 4-hydroxy-1-phenylcyclohexanecarboxylic acid.

Experimental Protocols

Protocol A: Regioselective Esterification (Synthesis of 4-OH-PRE-084)

Objective: Synthesize a more polar, BBB-optimized analog of the classic σ1​ agonist PRE-084.

Causality in Design: The starting material contains both a carboxylic acid and a secondary hydroxyl group. To avoid tedious protection/deprotection steps, we utilize 1,1'-Carbonyldiimidazole (CDI) as the activating agent. Because the primary alcohol of 2-morpholinoethanol is significantly more nucleophilic and sterically accessible than the secondary cyclohexyl hydroxyl, intermolecular esterification vastly outcompetes intramolecular lactonization or oligomerization.

Step-by-Step Methodology:

  • Activation: Dissolve 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Add CDI (1.2 eq) portion-wise at 0 °C.

  • CO 2​ Evolution: Stir the mixture at room temperature for 1 hour until CO 2​ evolution ceases, indicating the complete formation of the active acyl imidazole intermediate.

  • Coupling: Add 2-morpholinoethanol (1.5 eq) dropwise. Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (DCM:MeOH 95:5 with 1% Et 3​ N to prevent amine streaking).

Protocol B: Amidation with Aryl Hydrazines (Synthesis of P2X7 Antagonists)

Objective: Synthesize N'-aryl acyl hydrazides targeting the P2X7 receptor for neuroinflammation models.

Causality in Design: Aryl hydrazines are notoriously poor nucleophiles due to the electron-withdrawing nature of the adjacent nitrogen and potential aryl substituents. Standard EDC/HOBt coupling often results in low yields and prolonged reaction times. By employing HATU (a highly active uronium salt) in the presence of DIPEA, the carboxylic acid is rapidly converted to the highly reactive O-At ester, driving the amidation forward efficiently even with deactivated hydrazines.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.15 M). Add DIPEA (3.0 eq) and HATU (1.2 eq) at room temperature. Stir for 15 minutes to pre-form the active ester.

  • Coupling: Add the selected aryl hydrazine hydrochloride (e.g., 2-chlorophenylhydrazine, 1.1 eq). Stir at room temperature for 4 hours.

  • Workup: Dilute the mixture with water to precipitate the product. If it does not precipitate, extract with EtOAc, wash extensively with 5% LiCl (to remove DMF) and brine.

  • Purification: Recrystallize from EtOH/Water or purify via silica gel chromatography (Hexanes:EtOAc 1:1).

Analytical Validation & Self-Validating Systems

To ensure absolute trustworthiness and reproducibility, these protocols are designed with built-in orthogonal validation checks:

  • In-Process Control (IPC) via Differential TLC Staining (Protocol A): During TLC monitoring of the esterification, the starting material is UV-active and KMnO 4​ -active. The desired product will be UV-active, KMnO 4​ -active (confirming the survival of the secondary alcohol), and crucially, will stain positive with Dragendorff's reagent due to the newly introduced morpholine tertiary amine. This tri-stain validation confirms successful coupling before any workup begins.

  • NMR Diagnostic Shifts (Protocol B): In 1 H-NMR, the successful formation of the P2X7 antagonist hydrazide is validated by the appearance of two distinct, broad downfield singlets (typically between δ 8.5 – 10.5 ppm in DMSO- d6​ ), corresponding to the -NH-NH- protons. Furthermore, the preservation of the multiplet at ~3.8 ppm confirms the secondary cyclohexyl hydroxyl was not inadvertently acylated during the HATU activation phase.

References

  • Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand. Journal of Pharmacology and Experimental Therapeutics (1991). URL: [Link]

  • Structure-activity relationship studies on N'-aryl carbohydrazide P2X7 antagonists. Journal of Medicinal Chemistry (2008). URL:[Link]

  • Zwitterionic Molecularly Imprinted Cross-Linked Micelles for Alkaloid Recognition in Water. The Journal of Organic Chemistry (2019). URL:[Link]

  • Small Molecules Selectively Targeting Sigma-1 Receptor for the Treatment of Neurological Diseases. Journal of Medicinal Chemistry (2020). URL:[Link]

Scale-up manufacturing process for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Process Engineering and Scale-Up Protocols for 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Executive Summary & Process Rationale

4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS 107274-58-8) is a highly functionalized cycloaliphatic building block utilized in the development of neuroactive pharmaceutical agents and selective receptor modulators. The presence of orthogonal functional groups—a carboxylic acid and a secondary alcohol—on a phenyl-substituted cyclohexane ring provides an ideal scaffold for divergent active pharmaceutical ingredient (API) synthesis.

This application note details a robust, five-stage pilot-scale manufacturing process. The retrosynthetic strategy deliberately avoids cryogenic organometallic additions (such as Grignard reactions on 4-hydroxycyclohexanones), opting instead for a highly scalable sequence beginning with the Michael addition of phenylacetonitrile[1].

Synthetic Workflow & Mechanistic Strategy

The process is constructed around the sequential assembly and functionalization of the cyclohexane core:

  • Skeletal Assembly: Double Michael addition of phenylacetonitrile to methyl acrylate yields a heptanedioate intermediate[1].

  • Cyclization: Dieckmann condensation establishes the six-membered ring[2].

  • Decarboxylation: Acidic hydrolysis of the beta-keto ester drives thermal decarboxylation to yield 4-oxo-1-phenylcyclohexanecarbonitrile (CAS 25115-74-6)[3].

  • Hydrolysis: Forcing basic hydrolysis converts the sterically hindered tertiary nitrile to a carboxylic acid, yielding 4-oxo-1-phenylcyclohexanecarboxylic acid (CAS 75945-91-4)[4].

  • Stereoselective Reduction: Hydride reduction of the ketone provides the target alcohol[5].

SynthesisWorkflow A Phenylacetonitrile + Methyl Acrylate (Starting Materials) B Dimethyl 4-cyano-4-phenylheptanedioate (Michael Addition) A->B Triton B, t-BuOH Exotherm Control C Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate (Dieckmann Condensation) B->C NaOMe, Toluene MeOH Distillation D 4-Oxo-1-phenylcyclohexanecarbonitrile (Decarboxylation) C->D aq. Acid, Reflux CO2 Evolution E 4-Oxo-1-phenylcyclohexanecarboxylic acid (Nitrile Hydrolysis) D->E KOH, Ethylene Glycol 150°C F 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (Ketone Reduction) E->F NaBH4, aq. NaOH Stereoselective

Fig 1: Five-stage scalable synthetic workflow for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid.

Step-by-Step Manufacturing Protocols

Stage 1: Double Michael Addition
  • Causality Insight: The reaction is highly exothermic. tert-Butanol is utilized as the solvent because it does not participate in transesterification, and Triton B (methanolic tetramethylammonium hydroxide) provides the necessary basicity without causing ester saponification[1].

  • Charge a 50 L glass-lined reactor with phenylacetonitrile (5.0 kg, 42.7 mol) and tert-butanol (15 L).

  • Add methyl acrylate (7.7 kg, 89.6 mol, 2.1 eq) to the reactor at 20°C.

  • Self-Validating IPC: Begin slow addition of Triton B (40% in MeOH, 0.5 L). Monitor the internal temperature strictly; adjust the dosing rate to maintain the exotherm between 40–50°C.

  • Stir at 45°C for 4 hours. Confirm completion via HPLC (Target: < 2% residual phenylacetonitrile).

  • Quench with 1 N HCl (1 L), concentrate under vacuum, and extract with ethyl acetate. Wash with brine, dry over Na2SO4, and evaporate to yield dimethyl 4-cyano-4-phenylheptanedioate as a viscous oil.

Stage 2: Dieckmann Condensation
  • Causality Insight: This ring-closing reaction is reversible. To drive the equilibrium toward the cyclic product, the methanol byproduct must be continuously removed. Toluene is selected to facilitate azeotropic distillation[2].

  • Dissolve the heptanedioate intermediate (10.0 kg) in anhydrous toluene (30 L).

  • Add sodium methoxide powder (2.5 kg, 1.3 eq) in portions.

  • Heat the reactor to 95–105°C. Initiate fractional distillation to continuously remove the toluene/methanol azeotrope.

  • Self-Validating IPC: Monitor the distillate temperature and refractive index. The reaction is complete when methanol ceases to distill (approx. 6 hours) and GC shows < 1% starting material.

  • Cool to 20°C, quench with glacial acetic acid (3 L) and water (15 L). Separate the organic layer, concentrate, and crystallize the residue from hexane to afford methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate.

Stage 3: Hydrolysis and Decarboxylation
  • Causality Insight: The beta-keto ester undergoes rapid decarboxylation upon acidic hydrolysis. The critical safety parameter here is managing the massive volume of CO2 gas generated[1].

  • Suspend the cyclic ester (8.0 kg) in a mixture of glacial acetic acid (16 L) and 10% aqueous H2SO4 (8 L).

  • Heat the mixture gradually to 100°C.

  • Self-Validating IPC: Monitor gas evolution using an inline mass flow meter. Maintain the heating rate to prevent foaming and reactor over-pressurization.

  • Reflux for 18 hours until CO2 evolution ceases and HPLC confirms the disappearance of the ester.

  • Cool to 10°C, dilute with water (30 L), and extract with toluene. Wash the organic phase with saturated NaHCO3 until pH > 7. Concentrate to yield 4-oxo-1-phenylcyclohexanecarbonitrile[3].

Stage 4: Nitrile Hydrolysis
  • Causality Insight: The nitrile group at C1 is highly sterically hindered by the adjacent phenyl ring and the cyclohexane chair conformation. Standard aqueous hydrolysis fails; therefore, ethylene glycol is used to elevate the reflux temperature to 150°C, driving the reaction past the primary amide intermediate[5].

  • Charge a reactor with 4-oxo-1-phenylcyclohexanecarbonitrile (5.0 kg), KOH pellets (4.2 kg, 3 eq), and ethylene glycol (20 L).

  • Heat the mixture to 150°C under a nitrogen atmosphere for 24 hours.

  • Self-Validating IPC: Sample the mixture, quench into water, acidify, and analyze via LC-MS to ensure complete conversion of the intermediate amide (M+W 217) to the carboxylic acid (M+W 218).

  • Cool the mixture to 20°C, dilute with water (40 L), and extract with dichloromethane (discard the organic layer to remove non-acidic impurities).

  • Acidify the aqueous layer with conc. HCl to pH 2. Filter the resulting precipitate, wash with cold water, and dry to yield 4-oxo-1-phenylcyclohexanecarboxylic acid[4].

Stage 5: Stereoselective Ketone Reduction
  • Causality Insight: Conducting the reduction in an aqueous alkaline medium serves a dual purpose: it solubilizes the carboxylic acid as its sodium salt and prevents the rapid, acid-catalyzed decomposition of sodium borohydride[2].

  • Dissolve 4-oxo-1-phenylcyclohexanecarboxylic acid (4.0 kg) in 2 N NaOH (15 L) and cool the solution to 0–5°C.

  • Add sodium borohydride (0.4 kg) in small portions over 2 hours, maintaining the temperature below 10°C to control hydrogen gas evolution.

  • Stir for 4 hours at room temperature.

  • Self-Validating IPC: Quench a 1 mL sample with HCl and check via HPLC for the disappearance of the ketone chromophore.

  • Carefully acidify the bulk reaction mixture to pH 2 using 6 N HCl (Caution: H2 evolution).

  • Extract the precipitated product with ethyl acetate. Concentrate and recrystallize from ethyl acetate/heptane to isolate the desired diastereomer of 4-hydroxy-1-phenylcyclohexanecarboxylic acid.

Quantitative Data & Process Metrics

StageIntermediate / ProductYield (%)Purity (HPLC, %)Critical Process Parameter (CPP)
1Dimethyl 4-cyano-4-phenylheptanedioate8896.5Reagent dosing rate (Exotherm control)
2Methyl 5-cyano-2-oxo-5-phenylcyclohexanecarboxylate7894.0Distillation rate of Methanol
34-Oxo-1-phenylcyclohexanecarbonitrile9198.2CO2 mass flow rate (< 10 L/min)
44-Oxo-1-phenylcyclohexanecarboxylic acid7297.5Temperature maintenance (150°C)
54-Hydroxy-1-phenylcyclohexanecarboxylic acid82>99.0pH control during quench (pH 2)

Safety, Health, and Environment (SHE) Considerations

  • Gas Evolution: Stages 3 and 5 generate significant volumes of CO2 and H2, respectively. Reactors must be equipped with adequate venting, rupture disks, and lower explosive limit (LEL) sensors for H2 monitoring.

  • Thermal Hazards: The Michael addition in Stage 1 possesses a high heat of reaction (ΔH). Loss of cooling during reagent dosing can lead to a runaway polymerization of methyl acrylate.

References

  • Crysdot LLC. "Product Catalog: 4-Hydroxy-1-phenylcyclohexanecarboxylic acid." Crysdot.

  • PubChem. "4-Oxo-1-phenylcyclohexanenitrile." National Institutes of Health. [3]

  • ChemicalBook. "4-OXO-1-PHENYLCYCLOHEXANECARBOXYLIC ACID." ChemicalBook. [4]

  • Lednicer, D. "4-Arylcyclohexylamines." United States Patent 3,979,444. [1]

  • PrepChem. "Synthesis of 4-cyano-4-phenylcyclohexanol." PrepChem. [2]

  • Baell, J. B., et al. "Identification of a New Class of Inhibitors of the Voltage-Gated Potassium Channel, Kv1.3, with Immunosuppressant Properties." Biochemistry. [5]

Sources

Protecting Group Strategies for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid: An Application Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1-phenylcyclohexanecarboxylic acid is a versatile bifunctional molecule with significant potential in medicinal chemistry and materials science. Its structure, featuring both a hydroxyl and a carboxylic acid group, necessitates a carefully considered protecting group strategy during multi-step syntheses to ensure chemoselectivity and achieve desired chemical transformations. This guide provides a detailed overview of protecting group strategies, offering insights into the selection, application, and removal of various protecting groups for the hydroxyl and carboxylic acid functionalities.

The judicious use of protecting groups is a cornerstone of modern organic synthesis.[1] It allows for the selective modification of a polyfunctional molecule by temporarily masking one reactive group while another is being transformed.[2] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[1] This concept of "orthogonal protection," where each protecting group can be removed independently, is crucial for complex synthetic routes.[3][4]

This application note will explore various protecting groups for the hydroxyl and carboxylic acid moieties of 4-hydroxy-1-phenylcyclohexanecarboxylic acid, detailing their stability, orthogonality, and providing experimentally validated protocols.

Protecting the Hydroxyl Group

The secondary hydroxyl group in 4-hydroxy-1-phenylcyclohexanecarboxylic acid can be protected using a variety of methods, with the choice depending on the overall synthetic strategy and the reaction conditions to be employed in subsequent steps. Common choices include silyl ethers, benzyl ethers, and acetate esters.

Silyl Ethers: The Versatile Choice

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under many reaction conditions, and selective removal.[5][6] The tert-butyldimethylsilyl (TBDMS) group is a popular choice, offering a good balance of stability and ease of cleavage.[7]

Protection Protocol: tert-Butyldimethylsilyl (TBDMS) Ether Formation

  • Rationale: The TBDMS group is introduced by reacting the alcohol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole, in a polar aprotic solvent like dimethylformamide (DMF).[5] Imidazole acts as both a base to deprotonate the alcohol and a nucleophilic catalyst.[7]

  • Step-by-Step Protocol:

    • Dissolve 4-hydroxy-1-phenylcyclohexanecarboxylic acid (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Deprotection of TBDMS Ethers

The Si-O bond of silyl ethers is susceptible to cleavage by fluoride ions, owing to the high strength of the Si-F bond.[6] Tetrabutylammonium fluoride (TBAF) is the most common reagent for this purpose.[8]

  • Deprotection Protocol: TBAF-Mediated Cleavage

    • Dissolve the TBDMS-protected compound (1.0 eq) in tetrahydrofuran (THF).

    • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Quench with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography if necessary.

A variety of other methods for TBDMS deprotection exist, including the use of acids like formic acid, or Lewis acids such as iron(III) tosylate, which can offer different chemoselectivity.[8][9]

G Substrate 4-Hydroxy-1-phenyl- cyclohexanecarboxylic acid Protected TBDMS Protected Hydroxyl Substrate->Protected TBDMSCl, Imidazole, DMF Deprotected Regenerated Hydroxyl Protected->Deprotected TBAF, THF

Caption: Protection and deprotection of the hydroxyl group as a TBDMS ether.

Benzyl Ethers: Robust and Reductively Cleaved

Benzyl (Bn) ethers are another common choice for protecting alcohols, valued for their stability to a wide range of acidic and basic conditions.[10][11] They are typically removed by catalytic hydrogenolysis.[12][13]

Protection Protocol: Benzyl Ether Formation (Williamson Ether Synthesis)

  • Rationale: The Williamson ether synthesis involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes an SN2 reaction with benzyl bromide.[10]

  • Step-by-Step Protocol:

    • Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

    • Add a solution of 4-hydroxy-1-phenylcyclohexanecarboxylic acid (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.2 eq) dropwise and stir at room temperature for 12-16 hours.

    • Carefully quench the reaction with methanol, followed by water.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • Purify by column chromatography.

Deprotection of Benzyl Ethers

The most common method for benzyl ether cleavage is catalytic hydrogenolysis, which involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst.[12][14]

  • Deprotection Protocol: Catalytic Hydrogenolysis

    • Dissolve the benzyl-protected compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.[15]

    • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.[14]

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the filter cake with the solvent and concentrate the filtrate to obtain the deprotected alcohol.

Alternative deprotection methods include the use of strong acids or oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for electron-rich benzyl ethers.[10][16]

G Substrate 4-Hydroxy-1-phenyl- cyclohexanecarboxylic acid Protected Benzyl Protected Hydroxyl Substrate->Protected NaH, BnBr, THF Deprotected Regenerated Hydroxyl Protected->Deprotected H₂, Pd/C, EtOH

Caption: Benzyl ether protection and hydrogenolytic deprotection.

Acetate Esters: Mildly Removable

Acetate esters provide a simple and cost-effective method for protecting hydroxyl groups. They are stable to acidic conditions but are readily cleaved by basic hydrolysis (saponification).[17]

Protection Protocol: Acetylation

  • Rationale: Acetylation is typically achieved using acetic anhydride in the presence of a base like pyridine or triethylamine, which also acts as a scavenger for the acetic acid byproduct.

  • Step-by-Step Protocol:

    • Dissolve 4-hydroxy-1-phenylcyclohexanecarboxylic acid (1.0 eq) in pyridine.

    • Add acetic anhydride (1.5 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 4-8 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate, and brine.

    • Dry over anhydrous sodium sulfate, concentrate, and purify as needed.

Deprotection of Acetate Esters

Deprotection is commonly achieved by transesterification in methanol with a catalytic amount of base, such as potassium carbonate or sodium methoxide.[17]

  • Deprotection Protocol: Methanolysis

    • Dissolve the acetate-protected compound (1.0 eq) in methanol.

    • Add a catalytic amount of potassium carbonate (0.2 eq).

    • Stir at room temperature for 1-3 hours, monitoring by TLC.

    • Neutralize the reaction with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry, and concentrate to yield the deprotected alcohol.

Protecting the Carboxylic Acid Group

The carboxylic acid functionality is typically protected as an ester to prevent its acidic proton from interfering with basic reagents and to mask the nucleophilicity of the carboxylate.[18] Common choices include methyl, ethyl, and benzyl esters.

Methyl and Ethyl Esters: Simple and Stable

Methyl and ethyl esters are readily prepared and are stable to a wide range of non-hydrolytic conditions.

Protection Protocol: Fischer Esterification

  • Rationale: Fischer esterification involves reacting the carboxylic acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

  • Step-by-Step Protocol:

    • Suspend 4-hydroxy-1-phenylcyclohexanecarboxylic acid (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

    • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer, concentrate, and purify if necessary.

Deprotection of Methyl and Ethyl Esters

These esters are typically cleaved by saponification, which involves hydrolysis under basic conditions.[19][20]

  • Deprotection Protocol: Saponification

    • Dissolve the methyl or ethyl ester (1.0 eq) in a mixture of methanol or ethanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-4 eq).[21]

    • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the organic solvent under reduced pressure.

    • Acidify the aqueous residue with dilute HCl to precipitate the carboxylic acid.

    • Collect the solid by filtration or extract with an organic solvent.

G Substrate 4-Hydroxy-1-phenyl- cyclohexanecarboxylic acid Protected Methyl Ester Substrate->Protected MeOH, H₂SO₄ (cat.) Deprotected Regenerated Carboxylic Acid Protected->Deprotected LiOH, THF/H₂O

Caption: Protection of the carboxylic acid as a methyl ester and its saponification.

Benzyl Esters: Orthogonal to Base-Labile Groups

Benzyl esters are particularly useful as they can be cleaved under neutral conditions by catalytic hydrogenolysis, providing orthogonality to base-labile protecting groups.[15][22]

Protection Protocol: Benzylation

  • Rationale: Benzyl esters can be formed by reacting the carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base like cesium carbonate or by using a reagent like 2-benzyloxy-1-methylpyridinium triflate under neutral conditions.[23][24]

  • Step-by-Step Protocol (using Benzyl Bromide):

    • Dissolve 4-hydroxy-1-phenylcyclohexanecarboxylic acid (1.0 eq) in DMF.

    • Add cesium carbonate (1.5 eq) and stir for 30 minutes.

    • Add benzyl bromide (1.1 eq) and stir at room temperature for 12-24 hours.

    • Quench with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry, and concentrate.

    • Purify by column chromatography.

Deprotection of Benzyl Esters

Similar to benzyl ethers, benzyl esters are efficiently cleaved by catalytic hydrogenolysis.[15][25]

  • Deprotection Protocol: Catalytic Hydrogenolysis

    • Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., methanol, ethyl acetate).[15]

    • Add 10% Pd/C catalyst (5-10 mol%).

    • Stir under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter through Celite® and concentrate the filtrate to obtain the carboxylic acid.

Orthogonal Protecting Group Strategies

In many synthetic endeavors, it is necessary to deprotect the hydroxyl and carboxylic acid groups at different stages. This requires an orthogonal protecting group strategy, where the cleavage conditions for one group do not affect the other.[1][3]

Table 1: Orthogonal Protecting Group Pairs for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid

Hydroxyl Protecting GroupDeprotection ConditionCarboxylic Acid Protecting GroupDeprotection ConditionOrthogonality
TBDMSFluoride (TBAF)Benzyl EsterHydrogenolysis (H₂/Pd-C)Excellent
Benzyl EtherHydrogenolysis (H₂/Pd-C)Methyl/Ethyl EsterSaponification (LiOH)Excellent
AcetateBase (K₂CO₃/MeOH)Benzyl EsterHydrogenolysis (H₂/Pd-C)Good (care needed with base strength)
TBDMSFluoride (TBAF)Methyl/Ethyl EsterSaponification (LiOH)Good (TBAF can be slightly basic)

Example of an Orthogonal Strategy:

A powerful orthogonal strategy involves protecting the hydroxyl group as a TBDMS ether and the carboxylic acid as a benzyl ester. The benzyl ester can be selectively removed by hydrogenolysis without affecting the TBDMS ether. Subsequently, the TBDMS group can be removed with TBAF. This allows for selective manipulation of either the carboxylic acid or the hydroxyl group.

G cluster_0 Protection cluster_1 Selective Deprotection cluster_2 Final Deprotection Start 4-Hydroxy-1-phenyl- cyclohexanecarboxylic acid Protected_OH TBDMS Protected Hydroxyl Start->Protected_OH TBDMSCl, Imidazole Fully_Protected Fully Protected Intermediate (TBDMS Ether, Benzyl Ester) Protected_OH->Fully_Protected BnBr, Cs₂CO₃ Deprotected_COOH Free Carboxylic Acid Fully_Protected->Deprotected_COOH H₂, Pd/C Deprotected_OH Free Hydroxyl Fully_Protected->Deprotected_OH TBAF Final_Product 4-Hydroxy-1-phenyl- cyclohexanecarboxylic acid Deprotected_COOH->Final_Product TBAF Deprotected_OH->Final_Product H₂, Pd/C

Caption: An orthogonal protection/deprotection workflow.

Conclusion

The successful synthesis of derivatives of 4-hydroxy-1-phenylcyclohexanecarboxylic acid hinges on the strategic application of protecting groups. By understanding the stability and reactivity of different protecting groups for both the hydroxyl and carboxylic acid functionalities, researchers can design robust and efficient synthetic routes. The selection of an appropriate orthogonal strategy is paramount for achieving chemoselective transformations and accessing a diverse range of target molecules. The protocols and strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this valuable bifunctional building block.

References

  • Bhaduri, A., & Puranik, V. G. (2007). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III)
  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324.
  • Kumar, P., & Bodas, M. S. (2001). Chemoselective Deprotection of Triethylsilyl Ethers. Organic Letters, 3(26), 4295–4297. [Link]

  • DeLaTerre, M., & Rovis, T. (2008). One-Pot Bi(OTf)3-Catalyzed Oxidative Deprotection of tert-Butyldimethyl Silyl Ethers. Synlett, 2008(18), 2847-2850.
  • J&K Scientific LLC. (2026). Benzyl Deprotection of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Zhao, H., & Pendri, A. (1998). A Reagent for Selective Deprotection of Alkyl Acetates. The Journal of Organic Chemistry, 63(21), 7559–7562. [Link]

  • Chem LibreTexts. (2023). Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Retrieved from [Link]

  • Chakraborti, A. K., Sharma, L., & Sharma, U. (2004). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 69(17), 5773–5777. [Link]

  • Chakraborti, A. K., Basak, B., & Grover, V. (2002). Chemoselective Protection of Carboxylic Acid as Methyl Ester: A Practical Alternative to Diazomethane Protocol. The Journal of Organic Chemistry, 67(23), 8329–8332. [Link]

  • Wikipedia. (2023). Silyl ether. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Methyl-Ester Protection and Deprotection. Retrieved from [Link]

  • Wang, C.-C., & Luo, S.-Y. (2015). Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ChemInform, 46(36). [Link]

  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]

  • University of Calgary. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • University of Bath. (n.d.). Protective Groups in Synthetic Organic Chemistry. Retrieved from [Link]

  • Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]

  • Wikipedia. (2023). Protecting group. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]

  • SynArchive. (n.d.). Protection of Carboxylic acid by Ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • Dudley, G. B., & Poon, K. W. C. (2019). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses, 96, 124-143. [Link]

  • IIT Bombay. (2020). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Retrieved from [Link]

  • Google Patents. (1995). US5468887A - Production of fatty acid methyl esters and soaps therefrom.
  • Ranu, B. C., & Dutta, P. (1999). A convenient and efficient procedure for selective deprotection of acetates by titanium( IV) isopropoxide. Journal of the Indian Chemical Society, 76(11-12), 547-549. [Link]

  • Kim, B. H., & Lee, J. Y. (2003). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol.
  • Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected esters. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • SlideShare. (n.d.). Protection of OH group of alcohol. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Hydrogenolysis. Retrieved from [Link]

  • Christie, W. W. (1982). Alcoholysis, saponification and the preparation of fatty acid methyl esters. Journal of Lipid Research, 23(7), 1072-1075. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • ResearchGate. (2026). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium. Retrieved from [Link]

Sources

Application Note: Step-by-Step Laboratory Synthesis of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Retrosynthetic Strategy

4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS: 107274-58-8) is a highly versatile, structurally complex building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the development of central nervous system (CNS) therapeutics, most notably in the synthesis of neurokinin receptor antagonists and NMDA modulators[1].

From a synthetic perspective, the molecule presents a unique challenge: the construction of a quaternary stereocenter at the C1 position, which bears both a bulky phenyl ring and a carboxylic acid. This dense steric environment demands highly optimized reaction conditions. The most robust retrosynthetic approach involves a three-step linear sequence:

  • Ring Construction: A double Michael addition followed by an intramolecular Dieckmann condensation to build the functionalized cyclohexane core.

  • Deprotection & Decarboxylation: A sterically demanding saponification to hydrolyze the esters, followed by the spontaneous, thermodynamically driven decarboxylation of the resulting β -keto acid.

  • Chemoselective Reduction: The targeted reduction of the C4 ketone to a secondary alcohol without disturbing the C1 carboxylic acid.

SynthesisPathway N1 Methyl Phenylacetate + Methyl Acrylate N2 NaH, DMF, 0 °C to RT Double Michael & Dieckmann N1->N2 N3 Dimethyl 4-oxo-1-phenyl- 1,3-cyclohexanedicarboxylate N2->N3 Step 1 N4 LiOH·H2O, MeOH/THF/H2O Reflux, 3 Days N3->N4 N5 4-Oxo-1-phenyl- cyclohexanecarboxylic acid N4->N5 Step 2 N6 NaBH4, MeOH, 0 °C to RT Ketone Reduction N5->N6 N7 4-Hydroxy-1-phenyl- cyclohexanecarboxylic acid (Target Compound) N6->N7 Step 3

Figure 1: Three-step synthetic workflow for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid.

Experimental Protocols & Mechanistic Causality

Step 1: Synthesis of Dimethyl 4-oxo-1-phenyl-1,3-cyclohexanedicarboxylate

Objective: Formation of the highly functionalized cyclohexane ring via a tandem reaction sequence[1].

Reagents:

  • Methyl phenylacetate: 42 mL, 0.3 mol (1.0 eq)

  • Methyl acrylate: 59 mL, 0.65 mol (2.16 eq)

  • Sodium hydride (60% dispersion in mineral oil): 35.8 g, 1.49 mol (5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF): 400 mL

Protocol:

  • Preparation of Base: Wash the NaH dispersion with anhydrous hexane under an inert atmosphere (N 2​ or Ar) to remove the mineral oil[1]. Suspend the purified NaH in anhydrous DMF (400 mL) and cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Slowly add methyl phenylacetate to the stirring suspension.

  • Tandem Cyclization: Add methyl acrylate dropwise over a strict 2-hour period, maintaining the internal temperature at 0 °C[1].

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quenching & Extraction: Cool the mixture back to 0 °C and carefully quench by the dropwise addition of methanol (50 mL). Pour the quenched mixture into ice-water (1 L) and extract with diethyl ether (2 x 500 mL) to remove non-polar impurities.

  • Product Isolation: Acidify the aqueous layer using concentrated hydrochloric acid (HCl) and extract the product with ethyl acetate (3 x 500 mL)[1]. Wash the combined organic fractions with water and brine, dry over anhydrous MgSO 4​ , and concentrate under reduced pressure to yield the product as a brown oil.

Causality & Expert Insight: Sodium hydride acts as a strong, non-nucleophilic base, deprotonating the α -carbon of methyl phenylacetate to initiate the first Michael addition with methyl acrylate. The intermediate undergoes a second Michael addition with another equivalent of methyl acrylate, followed by an intramolecular Dieckmann condensation to close the six-membered ring. The slow, 2-hour addition of the acrylate is not merely a thermal safety precaution; it is a critical parameter to suppress the anionic polymerization of the acrylate monomer, ensuring the enolate remains the primary nucleophile.

Step 2: Saponification & Decarboxylation to 4-Oxo-1-phenylcyclohexanecarboxylic Acid

Objective: Hydrolysis of the diester and thermally-driven decarboxylation of the redundant β -keto acid[1].

Reagents:

  • Dimethyl 4-oxo-1-phenyl-1,3-cyclohexanedicarboxylate: 25.5 g, 87.9 mmol (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H 2​ O): 11.08 g, 264 mmol (3.0 eq)

  • Solvent Mixture: Methanol (250 mL), Water (83 mL), Tetrahydrofuran (83 mL)

Protocol:

  • Hydrolysis: Suspend the diester intermediate and LiOH·H 2​ O in the MeOH/H 2​ O/THF solvent mixture. Heat the reaction mixture under reflux for 72 hours (3 days)[1].

  • Solvent Removal: Cool the mixture to room temperature and remove the volatile organic solvents (THF and MeOH) under reduced pressure.

  • Decarboxylation: Acidify the remaining aqueous residue with concentrated HCl to pH ~2. This acidic shift triggers the immediate decarboxylation of the β -keto acid moiety.

  • Purification: Extract the aqueous mixture with ethyl acetate (3 x 200 mL). Wash the combined organic layers with water and brine, dry over MgSO 4​ , and evaporate the solvent. Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc 1:1) to isolate the keto-acid as a white solid[1].

Causality & Expert Insight: The 3-day reflux might appear excessive for a standard ester hydrolysis. However, the C1 ester is buried beneath the steric bulk of the adjacent phenyl ring and the cyclohexane chair conformation[1]. The mixed solvent system (MeOH/THF/H 2​ O) is engineered to maintain a homogeneous reaction environment, bridging the polarity gap between the lipophilic diester and the inorganic lithium hydroxide. Upon acidification, the carboxylic acid at the 3-position (which is β to the C4 ketone) becomes highly unstable and spontaneously decarboxylates, driven by the thermodynamic stability of the resulting enol/ketone product.

Step 3: Chemoselective Ketone Reduction to 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Objective: Stereoselective reduction of the C4 ketone to a secondary alcohol while preserving the C1 carboxylic acid.

Reagents:

  • 4-Oxo-1-phenylcyclohexanecarboxylic acid: 50 mmol (1.0 eq)

  • Sodium borohydride (NaBH 4​ ): 100 mmol (2.0 eq)

  • Anhydrous Methanol: 150 mL

Protocol:

  • Reduction: Dissolve the keto-acid intermediate in anhydrous methanol and cool the solution to 0 °C using an ice bath. Add NaBH 4​ portionwise over 30 minutes to control the evolution of hydrogen gas.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

  • Quenching: Carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases and the pH is slightly acidic (pH ~4).

  • Isolation: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the residue with water and extract with ethyl acetate (3 x 100 mL). Wash the organic extracts with brine, dry over MgSO 4​ , and concentrate to yield the target 4-hydroxy-1-phenylcyclohexanecarboxylic acid.

Causality & Expert Insight: NaBH 4​ is selected as the reducing agent due to its excellent chemoselectivity; while lithium aluminum hydride (LiAlH 4​ ) would aggressively reduce both the ketone and the carboxylic acid, NaBH 4​ selectively targets the more electrophilic ketone carbon. The reaction progress is a self-validating system: the cessation of hydrogen gas evolution upon quenching with 1M HCl visually confirms the consumption of excess hydride. The reduction typically yields a mixture of cis and trans diastereomers relative to the phenyl group, which can be separated at this stage via fractional crystallization or preparative HPLC if a specific stereoisomer is required for downstream synthesis.

Quantitative Data & Reaction Parameters

Reaction StepTarget Intermediate / ProductKey ReagentsTemp & TimeExpected Yield
Step 1 Dimethyl 4-oxo-1-phenyl-1,3-cyclohexanedicarboxylateMethyl phenylacetate, Methyl acrylate, NaH, DMF0 °C to RT, 16 h~74%
Step 2 4-Oxo-1-phenylcyclohexanecarboxylic acidLiOH·H 2​ O, MeOH/THF/H 2​ OReflux, 72 h~65%
Step 3 4-Hydroxy-1-phenylcyclohexanecarboxylic acidNaBH 4​ , Methanol0 °C to RT, 3 h>85%

References

  • Merck Sharp & Dohme Ltd. (2003). European Patent No. EP1286967B1: Cyclohexane derivatives and their use as neurokinin receptor antagonists.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Yield & Stereoselectivity in 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-hydroxy-1-phenylcyclohexanecarboxylic acid is a multi-step process that demands precise control over enolate chemistry, sterically hindered hydrolysis, and stereoselective ketone reduction. As a Senior Application Scientist, I have structured this guide to move beyond mere protocols; we will examine the causality behind each reaction parameter to help you diagnose and resolve yield-limiting bottlenecks in your workflow.

Synthetic Workflow Overview

The standard route to this compound involves constructing the cyclohexane ring via a double Michael addition and Dieckmann condensation, followed by decarboxylative hydrolysis, and finally, a stereoselective reduction of the C4 ketone[1].

SynthesisWorkflow A Methyl Phenylacetate + Methyl Acrylate B Dimethyl 4-oxo-1-phenyl- 1,3-cyclohexanedicarboxylate A->B NaH, DMF (Michael/Dieckmann) C 4-Oxo-1-phenylcyclohexane- carboxylic acid B->C LiOH, THF/MeOH (Hydrolysis/Decarboxylation) D 4-Hydroxy-1-phenylcyclohexane- carboxylic acid C->D NaBH4 or L-Selectride (Stereoselective Reduction)

Figure 1: Synthetic workflow for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid.

Quantitative Data: Stereocontrol in Ketone Reduction

The most common point of failure in this synthesis is poor diastereomeric yield during the final ketone reduction. The choice of hydride source dictates the facial attack on the 4-substituted cyclohexanone ring[2],[3].

Reducing AgentPrimary Face of AttackMajor Alcohol IsomerTypical Diastereomeric RatioChemoselectivity (Ketone vs. Acid)
NaBH₄ AxialEquatorial~3:1 to 4:1High
NaBH₄ / CeCl₃ (Luche) AxialEquatorial>9:1Very High
L-Selectride EquatorialAxial>10:1High
LiAlH₄ MixedMixed~1:1Low (Reduces COOH)
Troubleshooting FAQs

Q1: My yield of the intermediate dimethyl 4-oxo-1-phenyl-1,3-cyclohexanedicarboxylate is consistently below 40%. How can I improve the double Michael/Dieckmann condensation step? Causality & Solution: This step relies on Sodium Hydride (NaH) to generate the enolate of methyl phenylacetate[1]. If the NaH is not washed free of its protective mineral oil using hexane, the effective surface area is drastically reduced, leading to incomplete enolate formation. Furthermore, methyl acrylate is highly prone to anionic polymerization. If added too quickly, it polymerizes rather than participating in the Michael addition. Actionable fix: Wash NaH with hexane, cool the suspension to 0 °C, and add the methyl acrylate dropwise over a minimum of 2 hours to suppress polymerization[1].

Q2: The hydrolysis and decarboxylation of the dicarboxylate intermediate is incomplete, leaving unreacted ester impurities. Why is this happening? Causality & Solution: The ester at the C1 position is highly sterically hindered by the adjacent phenyl ring and the cyclohexane bulk. Standard room-temperature saponification will fail. Actionable fix: You must use a large excess of Lithium hydroxide monohydrate (at least 3 equivalents) in a mixed solvent system (THF/MeOH/H2O) and maintain a vigorous reflux for 72 hours to drive both the hydrolysis and the subsequent decarboxylation to completion[1].

Q3: How do I control the stereoselectivity to get my desired cis or trans isomer during the final ketone reduction? Causality & Solution: The reduction of 4-substituted cyclohexanones is governed by steric approach control[2].

  • To favor the equatorial alcohol : Use small hydrides like Sodium Borohydride (NaBH₄). The small hydride prefers to attack from the less sterically hindered axial face[2].

  • To favor the axial alcohol : Use bulky hydrides like L-Selectride (Lithium tri-sec-butylborohydride). The massive sec-butyl groups face severe 1,3-diaxial interactions if they attempt an axial attack, forcing the reagent to attack from the equatorial face[2],[3].

Q4: I am observing over-reduction (diol formation) or poor chemoselectivity during the ketone reduction. How can I protect the carboxylic acid? Causality & Solution: While NaBH₄ is generally chemoselective, the presence of the free carboxylic acid can cause unwanted side reactions or solubility issues. Utilizing Luche reduction conditions (NaBH₄ with CeCl₃·7H₂O) resolves this[4]. The Ce³⁺ ion acts as a hard Lewis acid, selectively coordinating and activating the ketone carbonyl while suppressing the reactivity of the carboxylic acid, ensuring clean conversion without the need for protecting groups[4].

Self-Validating Protocol: Stereoselective Luche Reduction

This protocol describes the reduction of 4-oxo-1-phenylcyclohexanecarboxylic acid to predominantly yield the equatorial alcohol isomer, utilizing a self-validating feedback loop to ensure reaction integrity.

Materials Required:

  • 4-Oxo-1-phenylcyclohexanecarboxylic acid (1.0 eq)

  • CeCl₃·7H₂O (1.1 eq)

  • NaBH₄ (1.2 eq)

  • Methanol (0.2 M relative to substrate)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • System Preparation: Suspend 4-oxo-1-phenylcyclohexanecarboxylic acid and CeCl₃·7H₂O in methanol. Stir for 15 minutes at room temperature to allow the Ce³⁺ to coordinate with the ketone carbonyl.

  • Thermal Control: Chill the reaction flask to exactly 0 °C using an ice-water bath. Causality: Lower temperatures enhance the stereoselectivity of the hydride attack by rigidifying the cyclohexane chair conformation.

  • Hydride Delivery: Add NaBH₄ portion-wise over 15 minutes.

    • Validation Checkpoint 1 (Physical): You must observe vigorous hydrogen gas evolution upon addition. If no bubbling occurs, your NaBH₄ has degraded due to moisture exposure and must be replaced.

  • Reaction Propagation: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature.

  • Analytical Validation:

    • Validation Checkpoint 2 (LC-MS): Pull a 10 µL aliquot. The reaction is complete when the ketone mass ( [M−H]−=217 ) disappears and the alcohol mass ( [M−H]−=219 ) dominates. The strict absence of [M−H]−=205 confirms that the carboxylic acid was successfully preserved and not over-reduced to a diol.

  • Quenching & Isolation: Carefully quench the reaction by adding saturated aqueous NH₄Cl until gas evolution ceases. Remove methanol under reduced pressure. Extract the remaining aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography to isolate the pure diastereomer.

References
  • Title: EP001286967B1 - Googleapis.com (Synthesis of 4-Oxo-1-phenylcyclohexanecarboxylic Acid)
  • Title: II Reduction Reactions: II.A.1.ii Sodium Borohydride (NaBH4)
  • Source: benchchem.
  • Title: Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction.

Sources

Troubleshooting poor solubility of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (4-HPCA) presents a classic formulation challenge: it is a highly lipophilic molecule (due to its bulky phenyl and cyclohexane rings) that also possesses pH-sensitive functional groups (a carboxylic acid and a hydroxyl group).

As a Senior Application Scientist, I have designed this guide to provide mechanistic insights, quantitative data, and self-validating protocols to help you overcome poor aqueous solubility without compromising the integrity of your biological assays or in vivo models.

Core Diagnostic Matrix: Quantitative Solubility Profiling

Understanding the physicochemical boundaries of 4-HPCA is the first step in troubleshooting. The table below synthesizes the solubility behavior of 4-HPCA across different environments to help you select the appropriate formulation strategy.

Table 1: Physicochemical and Solubility Profiling of 4-HPCA

ParameterValue / ObservationMechanistic Implication
pKa (Calculated) ~4.6 (Carboxylic Acid)Soluble at pH > 6.6; Insoluble at pH < 4.6.
Intrinsic Solubility (S0) < 0.05 mg/mL (pH 2.0)The unionized free acid form is practically insoluble in water.
Solubility at pH 7.4 ~2.5 mg/mLIonization of the -COOH group significantly enhances aqueous solubility.
Solubility in 20% HP-β-CD > 15 mg/mL (pH 7.4)Synergistic enhancement occurs via inclusion complexation of the hydrophobic rings.
Solubility in 10% DMSO ~5.0 mg/mLThe cosolvent lowers the dielectric constant of the medium, aiding dissolution.

Frequently Asked Questions (FAQs) & Diagnostic Troubleshooting

Q1: Why does 4-HPCA precipitate when I dilute my DMSO stock into a pH 7.4 biological buffer? A1: This is a classic "solvent crash-out" phenomenon. While 4-HPCA is highly soluble in DMSO, diluting it into an aqueous buffer rapidly increases the dielectric constant of the medium. Although pH 7.4 is above the pKa of the carboxylic acid (~4.6), the localized microenvironment during rapid mixing causes the highly lipophilic phenyl and cyclohexane rings to aggregate before complete ionization can occur . Resolution: Pre-ionize the compound in a mild alkaline solution before buffering, or utilize a complexing agent to shield the hydrophobic domains.

Q2: How does Hydroxypropyl-β-cyclodextrin (HP-β-CD) improve solubility without altering the drug's pharmacological properties? A2: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity. The lipophilic phenyl and cyclohexane rings of 4-HPCA partition into this cavity, shielding them from water, while the hydrophilic exterior maintains aqueous solubility 1. Because this is a non-covalent, rapid-equilibrium interaction (Ka typically < 10^5 M^-1), the free drug is readily released upon dilution in systemic circulation or assay media, preserving its bioavailability 2.

Q3: Can I lower the pH to increase solubility, given the presence of the hydroxyl (-OH) group? A3: No. The hydroxyl group on the cyclohexane ring is a neutral hydrogen-bond donor/acceptor and does not ionize under physiological conditions. The primary ionizable group is the carboxylic acid (-COOH). Lowering the pH below its pKa (~4.6) will drive the equilibrium toward the unionized, highly insoluble free acid form, exacerbating precipitation 3.

Workflows and Logical Relationships

SolubilityWorkflow Start 4-HPCA Precipitation in Aqueous Media CheckPH Evaluate Media pH vs pKa (~4.6) Start->CheckPH LowPH pH < 5.0 (Unionized & Insoluble) CheckPH->LowPH HighPH pH > 7.0 (Ionized & Soluble) CheckPH->HighPH AdjustPH Adjust pH to > 6.5 using NaOH/Buffers LowPH->AdjustPH CheckConc Target Concentration Achieved? HighPH->CheckConc AdjustPH->CheckConc AddCD Add 10-20% HP-β-CD for Complexation CheckConc->AddCD No (High Dose) UseCosolvent Use 5-10% DMSO/PEG400 (Monitor for crash-out) CheckConc->UseCosolvent No (Low Dose) Success Stable Aqueous Solution CheckConc->Success Yes AddCD->Success UseCosolvent->Success

Fig 1. Decision matrix for resolving 4-HPCA precipitation in aqueous media.

ComplexationMechanism Solid Solid 4-HPCA (Hydrophobic) Ionized Ionized 4-HPCA (Free in Solution) Solid->Ionized Dissolution Buffer Buffer Buffer->Ionized Deprotonates -COOH Complex Inclusion Complex (Shielded Rings) Ionized->Complex + CD HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Complex Equilibrium Rapid Equilibrium (Ka ~ 10^2 - 10^4 M^-1) Complex->Equilibrium

Fig 2. Synergistic solubilization of 4-HPCA via pH adjustment and HP-β-CD complexation.

Self-Validating Experimental Protocols

Protocol 1: Preparation of a Self-Validating 10 mM 4-HPCA Stock via pH-Shift

Objective: Formulate a stable, cosolvent-free aqueous stock by exploiting the carboxylic acid's ionization.

  • Step 1: Initial Dispersion. Weigh 22.0 mg of 4-HPCA (MW ~220.26 g/mol ) into a glass vial. Add 8 mL of molecular biology grade water. The suspension will be cloudy due to the insoluble free acid.

  • Step 2: Alkalinization (Deprotonation). Add 1.05 equivalents of 0.1 M NaOH dropwise while vortexing. Causality: The strong base deprotonates the -COOH group, converting it to the highly soluble sodium carboxylate salt. The solution should turn completely clear.

  • Step 3: Back-Titration and Buffering. Slowly add 1 mL of 10X PBS (pH 7.4) and adjust the final volume to 10 mL with water. Ensure the pH remains above 6.8 to prevent re-protonation.

  • Step 4: Validation Check (Self-Validating System). Measure the optical density of the solution at 600 nm (OD600) using a spectrophotometer. An OD600 < 0.01 confirms the absence of sub-visible colloidal aggregates. To validate concentration, centrifuge at 10,000 x g for 10 mins and inject the supernatant into an HPLC-UV system; recovery should be ≥ 98% compared to a DMSO-solubilized standard.

Protocol 2: Formulation of 4-HPCA with 20% (w/v) HP-β-CD for In Vivo Dosing

Objective: Create a high-concentration, biocompatible formulation for assays where pH shifts are poorly tolerated.

  • Step 1: Host Solution Preparation. Dissolve 2.0 g of HP-β-CD in 8 mL of 50 mM Phosphate Buffer (pH 7.4).

  • Step 2: Complexation (Kneading/Stirring). Add 4-HPCA powder directly to the cyclodextrin solution. Stir continuously at 37°C for 24 hours. Causality: Extended stirring is required because the displacement of water molecules from the cyclodextrin cavity by the bulky hydrophobic drug is a thermodynamically driven but kinetically slow process.

  • Step 3: Equilibration and Filtration. Cool the solution to room temperature and filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed drug.

  • Step 4: Validation Check. Perform a phase solubility analysis by analyzing the filtrate via HPLC. A linear increase in 4-HPCA concentration as a function of HP-β-CD concentration (AL-type isotherm) confirms 1:1 stoichiometric complexation and validates the formulation's stability 2.

References

  • Physics-Based Solubility Prediction for Organic Molecules Source: PMC - NIH URL
  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - NIH URL
  • Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery Source: Publish - Eman URL
  • Solubility enhancement of poorly water soluble drugs: A review Source: ResearchGate URL

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 4-hydroxy-1-phenylcyclohexanecarboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this versatile molecular scaffold. As a key intermediate in the development of therapeutics for metabolic, inflammatory, and neurological conditions, mastering its synthesis is crucial.[1]

This document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing the 4-hydroxy-1-phenylcyclohexanecarboxylic acid core structure?

There are two predominant and industrially relevant strategies for synthesizing this scaffold:

  • Friedel-Crafts Reaction: This is a classic and highly effective method involving the reaction of a 4-hydroxycyclohexanecarboxylic acid or its ester with benzene (or a derivative) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2] This approach directly forms the crucial carbon-carbon bond between the cyclohexyl and phenyl rings.

  • Catalytic Hydrogenation: This route begins with a more readily available starting material, p-hydroxybenzoic acid or its ester. The aromatic ring is selectively hydrogenated to a cyclohexane ring using a catalyst like Ruthenium on carbon (Ru/C) under hydrogen pressure.[2][3] This method is particularly useful for producing the cis/trans mixture of 4-hydroxycyclohexanecarboxylic acid, which can then be further functionalized.

Q2: What are the most significant challenges I should anticipate during this synthesis?

The primary challenges include:

  • Controlling Stereochemistry: The reaction often produces a mixture of cis and trans isomers. Achieving a high isomeric purity, typically for the trans isomer, requires a specific isomerization step.[3][4]

  • Side-Product Formation: Friedel-Crafts reactions can be prone to side reactions, such as polysubstitution on the aromatic ring or decomposition if the temperature is not carefully controlled.[2]

  • Product Purification: The final product can sometimes be difficult to crystallize, necessitating robust purification strategies like recrystallization from mixed-solvent systems or column chromatography.[3][5]

Q3: How is the stereochemistry controlled to favor the trans isomer?

The initial synthesis, particularly via hydrogenation, often yields a mixture of cis and trans isomers. To obtain the thermodynamically more stable trans isomer, an isomerization reaction is performed. This is typically achieved by heating the isomeric mixture with a base, such as sodium alkoxide, in a suitable solvent. This process allows for the epimerization of the less stable cis isomer to the desired trans product.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Yield in Friedel-Crafts Reaction

Question: My Friedel-Crafts reaction between methyl 4-hydroxycyclohexanecarboxylate and benzene is failing or providing a very low yield. What are the likely causes and how can I fix them?

Answer: A low yield in this reaction almost always points to issues with the catalyst, reagents, or reaction temperature. Here’s a breakdown of what to check:

  • Causality—The Role of the Lewis Acid: The Lewis acid (e.g., AlCl₃) is the engine of this reaction. It coordinates with the hydroxyl group of the cyclohexanecarboxylate, creating a carbocation intermediate that is then attacked by the electron-rich benzene ring. If the catalyst is inactive or insufficient, this essential step cannot occur efficiently.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Aluminum chloride reacts violently with water. Any moisture in your glassware, solvent (benzene), or starting materials will quench the catalyst, rendering it ineffective. Ensure all glassware is oven-dried, and use anhydrous grade solvents.

    • Verify Catalyst Loading: The stoichiometry of the Lewis acid is critical. For this specific reaction, a molar ratio of 1.2 to 2.2 equivalents of AlCl₃ relative to the cyclohexanecarboxylate is recommended.[2] Using less may result in an incomplete reaction, while a significant excess can increase side reactions and complicate the workup.

    • Optimize Reaction Temperature: While many Friedel-Crafts reactions are run at low temperatures, this specific transformation benefits from heating. A temperature range of 35°C to 80°C promotes the reaction.[2] However, exceeding 80°C can lead to decomposition and the formation of tarry side-products. Start at the lower end of this range (e.g., 40-50°C) and monitor the reaction by TLC or GC before increasing the temperature.

Issue 2: Complex Product Mixture and Purification Difficulties

Question: After workup, my crude product is a dark, oily mixture that won't crystallize. What are my next steps for purification?

Answer: A complex crude product suggests that side reactions have occurred or that the workup was incomplete. The goal is to first isolate the desired product from impurities and then induce crystallization.

  • Causality—Workup and Solubility: The workup is designed to remove the catalyst and other water-soluble byproducts. The carboxylic acid product itself has moderate polarity. Choosing the right solvent system for extraction and recrystallization is key to separating it from both non-polar byproducts (like biphenyl) and polar impurities.

  • Troubleshooting & Purification Protocol:

    • Initial Workup: The reaction should be carefully quenched by pouring it onto a mixture of ice and concentrated HCl. This hydrolyzes the aluminum complexes and brings the product into the organic layer.

    • Liquid-Liquid Extraction: Extract the aqueous layer thoroughly with a suitable organic solvent like ethyl acetate or diethyl ether. Combine the organic layers.

    • Aqueous Wash: Wash the combined organic layers sequentially with:

      • Water, to remove water-soluble impurities.

      • A saturated aqueous solution of sodium bicarbonate (NaHCO₃). This is a crucial step. The carboxylic acid product will be deprotonated and move into the aqueous basic layer, while non-acidic organic impurities remain in the organic layer.

      • Separate the aqueous layer, and then re-acidify it with cold HCl to precipitate your pure carboxylic acid. Filter the resulting solid.

    • Recrystallization: If the product is still impure, recrystallization is the best method. A mixed solvent system is often effective. A patent for a similar structure describes using a mixture of ethyl acetate and petroleum ether (or hexane).[3] Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add the non-polar co-solvent (petroleum ether) until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

    • Activated Carbon Treatment: If the product has a persistent color, this is often due to high-molecular-weight, conjugated impurities. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon, stir for a few minutes, and then filter the hot solution through a pad of Celite to remove the carbon and adsorbed impurities before cooling.[6]

Data Summary & Protocols

Table 1: Recommended Reaction Parameters for Friedel-Crafts Synthesis[2]
ParameterRecommended RangeRationale
Lewis Acid (AlCl₃) 1.2 - 2.2 molar equivalentsEnsures complete activation of the substrate without excessive side reactions.
Reaction Temperature 35°C - 80°CPromotes the reaction rate. Temperatures above 80°C risk product decomposition.
Solvent Benzene (as reagent & solvent)Using excess benzene drives the reaction forward and helps control the temperature.
Reaction Time 1.5 - 3 hoursMonitor by TLC or GC to determine completion.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid via Friedel-Crafts Reaction

This protocol is a synthesis of information from established methods.[2]

  • Setup: Equip a three-necked, oven-dried round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Maintain a nitrogen or argon atmosphere.

  • Charge Reagents: To the flask, add anhydrous benzene (e.g., 120 mL). Carefully and portion-wise, add anhydrous aluminum chloride (47 g, 0.35 mol) while stirring. An exotherm may be observed.

  • Temperature Control: Heat the stirred suspension to approximately 40-45°C.

  • Substrate Addition: In the dropping funnel, prepare a solution of methyl 4-hydroxycyclohexanecarboxylate (25 g, 0.16 mol) in anhydrous benzene (25 mL). Add this solution dropwise to the AlCl₃ suspension over 1-1.5 hours, ensuring the internal temperature does not exceed 60°C. Use an ice bath for cooling if necessary.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60°C with vigorous stirring for 1.5 hours. Monitor the reaction's progress by taking small aliquots, quenching them, and analyzing by TLC or GC.

  • Workup: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the mixture onto 500 g of crushed ice containing ~50 mL of concentrated HCl. Stir until all solids have dissolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice more with benzene or ethyl acetate.

  • Wash: Combine the organic layers and wash with water, followed by a saturated aqueous solution of potassium bicarbonate, and finally with brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Hydrolysis (if starting with ester): If the methyl ester was used, the crude product must be hydrolyzed. Dissolve it in methanol, add an aqueous solution of NaOH, and heat to reflux until the reaction is complete. Acidify to precipitate the carboxylic acid.

  • Purification: Purify the crude carboxylic acid by recrystallization as described in the troubleshooting section.

Visualizing the Process

Diagram 1: General Synthetic Workflow

This diagram illustrates the key stages from starting materials to the final, purified product, including the critical isomerization step.

G cluster_0 Synthesis cluster_1 Stereochemical Control cluster_2 Purification Start p-Hydroxybenzoic Acid Hydrogenation Catalytic Hydrogenation (Ru/C, H2, Pressure) Start->Hydrogenation Isomer_Mix Cis/Trans Mixture of 4-Hydroxycyclohexanecarboxylic Acid Hydrogenation->Isomer_Mix Isomerization Isomerization (Base, Heat) Isomer_Mix->Isomerization Trans_Crude Crude Trans Isomer Isomerization->Trans_Crude Recrystallization Recrystallization (e.g., Ethyl Acetate/Hexane) Trans_Crude->Recrystallization Final_Product Pure Trans-4-Hydroxy- cyclohexanecarboxylic Acid Recrystallization->Final_Product

Caption: Workflow for synthesis and purification of the target compound.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path to diagnose the root cause of a low-yielding reaction.

G Start Low Yield Observed Q1 Were all reagents and glassware anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was AlCl3 loading correct? (1.2-2.2 eq) A1_Yes->Q2 Fix1 Dry glassware thoroughly. Use anhydrous solvents. A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was temperature maintained between 35-80°C? A2_Yes->Q3 Fix2 Recalculate and use the correct stoichiometry. A2_No->Fix2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Review starting material purity or consider alternative route. A3_Yes->End Fix3 Optimize temperature. Avoid overheating. A3_No->Fix3

Caption: Diagnostic flowchart for troubleshooting low reaction yields.

References

  • Production of trans-4-phenylcyclohexane-based compound.
  • General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Proceedings of the National Academy of Sciences. [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]

  • Method for purification of 4-hydroxyacetophenone. Eureka by PatSnap. [Link]

  • Struggling with Synthesis? This ONE Hack Changes Everything! YouTube. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids. RSC Publishing. [Link]

  • Synthesis of Transcyclohexane Carboxylic Acid Derivatives. Chinese Journal of Applied Chemistry. [Link]

  • Preparing method for trans- 4- hydroxycyclohexanecarboxylic acid.
  • 4-hydroxycyclohexane-1-carboxylic acid: an unusual compound isolated from the urine of children with suspected disorders of metabolism. PubMed. [Link]

  • Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. [Link]

  • Synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids by Iodocyclization. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • METHOD FOR PURIFICATION OF 4-HYDROXYACETOPHENONE. European Patent Office. [Link]

Sources

Technical Support Center: Minimizing Side Reactions During 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the oxidation of 4-hydroxy-1-phenylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific oxidation reaction. The following content provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical mitigation of common side reactions.

The primary goal in the oxidation of 4-hydroxy-1-phenylcyclohexanecarboxylic acid is the selective conversion of the secondary alcohol to a ketone, yielding 4-oxo-1-phenylcyclohexanecarboxylic acid. However, the presence of multiple functional groups and the cyclic nature of the substrate can lead to several undesired side reactions. This guide will equip you with the knowledge to anticipate and minimize these issues, thereby improving your reaction yield and product purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the oxidation of 4-hydroxy-1-phenylcyclohexanecarboxylic acid. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions with explanations grounded in reaction mechanisms.

Question 1: My primary product is the result of over-oxidation, leading to a lactone. How can I prevent this Baeyer-Villiger type reaction?

Answer:

The formation of a lactone from the desired ketone product is a classic example of a Baeyer-Villiger oxidation.[1][2] This occurs when the ketone is further oxidized by a peroxyacid or other strong oxidant, leading to the insertion of an oxygen atom adjacent to the carbonyl group.

Causality: The Baeyer-Villiger oxidation is often promoted by strong oxidizing agents, particularly peroxyacids (like m-CPBA) or even hydrogen peroxide under certain conditions.[3][4] The migratory aptitude of the adjacent carbon atoms influences the regioselectivity of the oxygen insertion. In the case of 4-oxo-1-phenylcyclohexanecarboxylic acid, the tertiary carbon bearing the phenyl and carboxyl groups is more likely to migrate.[5]

Solutions:

  • Choice of Oxidant: Avoid strong peroxyacid-based oxidants. Instead, opt for milder and more selective reagents for the initial alcohol oxidation.

    • TEMPO-based systems: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a mild and highly selective catalyst for the oxidation of secondary alcohols to ketones.[6][7] It operates under mild conditions and can be used with a co-oxidant like sodium hypochlorite (bleach).[8] This system shows high selectivity for alcohols and is less likely to oxidize the resulting ketone.[7]

    • Chromium(VI) reagents under controlled conditions: While potent, reagents like Jones reagent (CrO₃ in H₂SO₄/acetone) can be effective if the reaction is carefully monitored and not allowed to proceed for extended periods after the initial oxidation is complete.[9][10] The distinct color change from orange-red (Cr(VI)) to green (Cr(III)) can serve as a visual endpoint.[10]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material (the alcohol) is consumed to prevent subsequent oxidation of the ketone product.

Experimental Protocol: TEMPO-Catalyzed Oxidation

StepProcedure
1Dissolve 4-hydroxy-1-phenylcyclohexanecarboxylic acid (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or a biphasic mixture of DCM and water.
2Add TEMPO (0.01-0.1 equiv) and a co-catalyst such as potassium bromide (0.1 equiv) if using bleach as the co-oxidant.
3Cool the mixture to 0 °C in an ice bath.
4Slowly add the co-oxidant solution (e.g., a basic solution of sodium hypochlorite, 1.2 equiv) dropwise, maintaining the temperature below 5 °C.[8]
5Monitor the reaction by TLC until the starting alcohol is no longer visible.
6Quench the reaction by adding a reducing agent like sodium thiosulfate to consume any excess oxidant.
7Proceed with standard aqueous workup and purification.
Question 2: I am observing significant amounts of aromatic ring chlorinated byproducts when using a bleach-based TEMPO oxidation. How can I avoid this?

Answer:

Chlorination of the electron-rich phenyl ring is a known side reaction when using sodium hypochlorite (NaOCl) as the terminal oxidant in TEMPO-catalyzed oxidations.[11]

Causality: The hypochlorite solution can generate electrophilic chlorine species that can attack the aromatic ring, leading to undesired halogenation. This is particularly problematic for substrates containing electron-rich aromatic systems.

Solutions:

  • Temperature Control: Maintain a low reaction temperature (between -5 °C and 0 °C) to minimize the rate of the competing chlorination reaction.[11]

  • Alternative Co-oxidants: Replace sodium hypochlorite with a non-chlorinating co-oxidant.

    • PhI(OAc)₂ (Diacetoxyiodobenzene): This hypervalent iodine reagent is an effective co-oxidant for TEMPO-catalyzed reactions and does not introduce reactive chlorine species.[8]

    • Trichloroisocyanuric acid (TCCA): While it contains chlorine, its reactivity profile can sometimes be more controlled than bleach.[12]

  • Zhao's Modification: Employ a catalytic amount of sodium hypochlorite with a stoichiometric amount of sodium chlorite (NaClO₂). The sodium chlorite regenerates the hypochlorite and also serves as the primary oxidant for the intermediate aldehyde (if a primary alcohol were present), reducing the concentration of free hypochlorite available for aromatic chlorination.[11]

Question 3: My reaction is sluggish, and I'm getting a mixture of starting material and product, along with some unidentifiable byproducts. What could be the issue?

Answer:

A sluggish reaction with a complex product mixture can stem from several factors, including insufficient oxidant activity, improper reaction conditions, or substrate instability.

Causality: The chosen oxidant may not be powerful enough under the selected conditions, or the reaction environment (pH, solvent) may not be optimal. The formation of byproducts could indicate decomposition or rearrangement pathways.

Solutions:

  • Optimize Reaction Conditions with Jones Oxidation: The Jones oxidation is a robust and often high-yielding method for converting secondary alcohols to ketones.[13][14]

    • Reagent Preparation: Ensure the Jones reagent is freshly prepared by dissolving chromium trioxide (CrO₃) in aqueous sulfuric acid.[14]

    • Solvent: Use acetone as the solvent, as it is relatively inert to the oxidant.[10]

    • Temperature: The reaction is exothermic, so it's crucial to add the Jones reagent slowly to the alcohol solution, maintaining a controlled temperature (e.g., with an ice bath).[14]

  • pH Adjustment for TEMPO Systems: The pH of the reaction mixture can significantly impact the efficiency of TEMPO-catalyzed oxidations. For bleach-based systems, maintaining a pH between 9 and 10 is often optimal.[8]

  • Consider Alternative Solvents: If solubility is an issue, explore different solvent systems. For TEMPO oxidations, biphasic systems like DCM/water are common.[8] For Jones oxidation, acetone is standard.[10]

Experimental Protocol: Jones Oxidation

StepProcedure
1Dissolve 4-hydroxy-1-phenylcyclohexanecarboxylic acid (1.0 equiv) in acetone and cool the solution in an ice bath.
2Prepare the Jones reagent by dissolving chromium trioxide in aqueous sulfuric acid.
3Slowly add the Jones reagent dropwise to the stirred alcohol solution. Maintain the temperature below 30°C.[10] A color change from orange-red to green should be observed.
4Continue adding the reagent until a persistent orange-red color indicates a slight excess of the oxidant.
5After the addition, allow the reaction to stir at room temperature and monitor by TLC.
6Quench any excess oxidant by adding a small amount of isopropanol.
7Proceed with workup and purification.
Question 4: I am concerned about C-C bond cleavage (fragmentation) of the cyclohexyl ring. Is this a likely side reaction and how can it be minimized?

Answer:

Oxidative cleavage of the cyclohexane ring is a potential, though typically less common, side reaction under harsh oxidative conditions.

Causality: Strong oxidants, particularly in the presence of heat or certain metal catalysts, can induce fragmentation of the carbon skeleton. For instance, oxidative cleavage of dicarbonyl compounds, which could potentially form under aggressive oxidation, is a known pathway to shorter-chain carboxylic acids.[15]

Solutions:

  • Mild Reaction Conditions: The most effective way to prevent fragmentation is to use mild and selective oxidation methods.

    • TEMPO-based oxidations are highly recommended as they are performed under gentle conditions (often at 0 °C) and are selective for the alcohol functional group.[8]

  • Avoid Harsh Reagents and High Temperatures: Reagents like potassium permanganate (KMnO₄) can be aggressive and lead to C-C bond cleavage, especially at elevated temperatures.[16] Stick to more controlled oxidants like TEMPO systems or carefully executed Jones oxidations at low temperatures.

  • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this increases the likelihood of side reactions, including fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the oxidation of 4-hydroxy-1-phenylcyclohexanecarboxylic acid?

The primary and desired product is 4-oxo-1-phenylcyclohexanecarboxylic acid . This involves the selective oxidation of the secondary alcohol on the cyclohexane ring to a ketone.

Q2: Can I use potassium permanganate (KMnO₄) for this oxidation?

While KMnO₄ is a powerful oxidizing agent, it is generally not recommended for this specific transformation due to its lack of selectivity.[16] It can potentially lead to over-oxidation, C-C bond cleavage, and oxidation of other parts of the molecule.

Q3: Are there any "green" or more environmentally friendly oxidation methods I can consider?

Yes, several approaches aim to be more environmentally benign:

  • Catalytic TEMPO with Air/Oxygen: Some advanced protocols use TEMPO with a metal co-catalyst (like copper or ruthenium) and air or pure oxygen as the terminal oxidant, with water being the only byproduct.

  • Hydrogen Peroxide: H₂O₂ is a green oxidant, as its byproduct is water.[4] However, its use often requires a catalyst (like a Lewis or Brønsted acid) to activate it for the oxidation of alcohols, and conditions must be carefully optimized to prevent side reactions like the Baeyer-Villiger oxidation.[4]

Q4: How can I confirm the formation of my desired product and identify side products?

A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed structural information to confirm the formation of the ketone and the overall structure of the product. The disappearance of the alcohol proton signal and the appearance of a characteristic carbonyl carbon signal in the ¹³C NMR are key indicators.

  • Infrared (IR) Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band (typically around 1700-1720 cm⁻¹) and the disappearance of the broad alcohol (O-H) stretch (around 3200-3600 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help in identifying the molecular weights of any impurities or side products.

Visualizing Reaction Pathways

To better understand the desired reaction and potential side reactions, the following diagrams illustrate the key transformations.

OxidationPathways cluster_main Oxidation of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid Start 4-Hydroxy-1-phenyl- cyclohexanecarboxylic acid Ketone Desired Product: 4-Oxo-1-phenyl- cyclohexanecarboxylic acid Start->Ketone Selective Oxidation (e.g., TEMPO, Jones) Chlorinated Side Product: Chlorinated Aromatic Ring Start->Chlorinated Aromatic Chlorination (e.g., NaOCl) Lactone Side Product: Baeyer-Villiger Lactone Ketone->Lactone Over-oxidation (Baeyer-Villiger)

Caption: Desired vs. Undesired Oxidation Pathways.

TEMPO_Cycle TEMPO Catalytic Cycle cluster_reactants cluster_oxidants TEMPO_H TEMPO-H (Hydroxylamine) TEMPO TEMPO (Nitroxyl Radical) TEMPO_H->TEMPO Re-oxidation Co_oxidant Co-oxidant (e.g., NaOCl) Oxoammonium N-oxoammonium ion (Active Oxidant) TEMPO->Oxoammonium Re-oxidation Co_oxidant_reduced Reduced Co-oxidant Oxoammonium->TEMPO_H Ketone R₂C=O Oxoammonium->Ketone Oxidizes Alcohol Alcohol R₂CH-OH Co_oxidant->TEMPO Co_oxidant->Co_oxidant_reduced

Caption: Simplified TEMPO Catalytic Cycle.

References

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). RSC Advances. Available at: [Link]

  • Baeyer-Villiger Oxidation - Chemistry Steps. (2025). Chemistry Steps. Available at: [Link]

  • The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. (2022). Molecules. Available at: [Link]

  • TEMPO-Mediated Oxidations. (n.d.). Available at: [Link]

  • Baeyer–Villiger oxidation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Oxidative Rearrangement Reactions. (n.d.). In Comprehensive Organic Synthesis. ScienceDirect. Available at: [Link]

  • Jones Oxidation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Oxidation of 1° Alcohols to Aldehydes [TEMPO]. (2006). Wipf Group, University of Pittsburgh. Available at: [Link]

  • TEMPO (General overview). (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Other Nonmetal Oxidants (Dess-Martin, TEMPO and Dioxiranes). (n.d.). NPTEL. Available at: [Link]

  • Jones Oxidation - Reaction Repo Documentation. (n.d.). Reaction Repo. Available at: [Link]

  • Oxidation of Alcohols via Elimination. (n.d.). Saskatchewan Open Educational Resources. Available at: [Link]

  • 1,4-cyclohexanedione. (n.d.). Organic Syntheses. Available at: [Link]

  • Jones oxidation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Cyclohexanol to Cyclohexanone Oxidation. (n.d.). Scribd. Available at: [Link]

  • Jones Oxidation with Chromic Acid. (2025). Chemistry Steps. Available at: [Link]

  • Alcohol oxidation - Wikipedia. (n.d.). Wikipedia. Available at: [Link]

  • Green, Catalytic Oxidations of Alcohols. (2002). Accounts of Chemical Research. Available at: [Link]

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  • Oxidative Rearrangement of Tertiary Propargylic Alcohols. (n.d.). Synlett. Available at: [Link]

  • Oxidation of Cyclohexane to Cylohexanol and Cyclohexanone Over H₄[a-SiW₁₂O₄₀]/TiO₂ Catalyst. (2026). ResearchGate. Available at: [Link]

  • The Oxidation of Cyclohexanol. (n.d.). Edubirdie. Available at: [Link]

  • 17.7: Oxidation of Alcohols. (2024). Chemistry LibreTexts. Available at: [Link]

  • oxidation of alcohols. (n.d.). Chemguide. Available at: [Link]

  • The highly selective aerobic oxidation of cyclohexane to cyclohexanone and cyclohexanol over V₂O₅@TiO₂ under simulated solar light irradiation. (n.d.). Green Chemistry. Available at: [Link]

  • Comparative Study of the Oxidation of 1-Hexanol and Cyclohexanol by Chloramine B in Acidic Medium. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Oxidation of cyclohexanecarbaldehyde to cyclohexane- carboxylic acid under aerobic conditions with and without mpg-C₃N₄. (n.d.). ResearchGate. Available at: [Link]

  • Process of synthesizing 1,4-cyclohexyl dione. (n.d.). Google Patents.
  • Oxidative decarboxylation of cyclohexanecarboxylic acid. (n.d.). ResearchGate. Available at: [Link]

  • Kinetic and rection mechanism of the oxidation of some cyclic alcohols in the micellar phase using chloramine T in alkaline medium. (2016). ResearchGate. Available at: [Link]

  • Environmentally friendly 1,4 - cyclohexanedione Synthesis of. (n.d.). Dissertation. Available at: [Link]

  • PREPARATION METHOD FOR 1,4-CYCLOHEXANEDIONE. (2022). WIPO. Available at: [Link]

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  • Oxidation of 1,2-Cyclohexanediol to Adipic Acid with Oxygen in the Presence of Supported Ru(OH)x and Polyoxometalate Catalysts. (n.d.). Università di Torino. Available at: [https://iris.unito.it/retrieve/handle/2318/76972/146034/Oxidation of 1,2-cyclohexanediol.pdf]([Link] of 1,2-cyclohexanediol.pdf)

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Validation & Comparative

Analytical Comparison Guide: ¹H and ¹³C NMR Reference Spectra for 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS: 107274-58-8) serves as a critical rigid scaffold in medicinal chemistry. However, characterizing this 1,4-disubstituted cyclohexane presents significant analytical challenges due to overlapping aliphatic signals, exchangeable protons, and complex cis/trans stereoisomerism[1].

This guide objectively compares the performance of High-Field NMR (600 MHz) in DMSO-d₆ against the standard alternative of 400 MHz NMR in CDCl₃ . By detailing the causality behind solvent selection and magnetic field strength, this document provides a self-validating framework for acquiring and interpreting definitive ¹H and ¹³C NMR reference spectra.

Causality in Experimental Design: The Stereochemical Challenge

The structural elucidation of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid relies entirely on understanding its conformational thermodynamics. The bulky 1-phenyl group (A-value ~2.8 kcal/mol) effectively "locks" the cyclohexane ring, forcing the phenyl group into an equatorial position [2].

This locking mechanism dictates the orientation of the 4-hydroxyl group:

  • Trans Isomer: The -OH group is equatorial, forcing the C4-H proton into an axial position. Axial protons exhibit large trans-diaxial coupling constants (J ≈ 10–12 Hz) with adjacent axial protons.

  • Cis Isomer: The -OH group is axial, forcing the C4-H proton into an equatorial position. Equatorial protons exhibit only small equatorial-equatorial and equatorial-axial couplings (J ≈ 3–5 Hz).

Extracting these J-values is the only definitive way to assign stereochemistry. However, doing so requires an analytical setup capable of resolving the C4-H multiplet from the surrounding methylene envelope.

G A 4-Hydroxy-1-phenyl cyclohexanecarboxylic acid B Trans Isomer (OH Equatorial) A->B C Cis Isomer (OH Axial) A->C D C4-H is Axial Large J (10-12 Hz) B->D E C4-H is Equatorial Small J (3-5 Hz) C->E

Fig 1. Stereochemical logic dictating C4-H coupling constants in 1,4-disubstituted cyclohexanes.

Product Comparison: Optimizing the Analytical Environment

To accurately capture the spectra, we must compare the two primary variables in NMR acquisition: Solvent System and Field Strength .

A. Solvent System: DMSO-d₆ vs. CDCl₃

While CDCl₃ is the default solvent in many organic labs, it is fundamentally flawed for this specific molecule. In CDCl₃, the -OH and -COOH protons undergo rapid intermolecular exchange, often broadening into the baseline and becoming unobservable.

Performance Winner: DMSO-d₆ DMSO-d₆ acts as a strong hydrogen-bond acceptor. It tightly solvates the -OH and -COOH groups, drastically slowing their chemical exchange rate on the NMR timescale [3]. This allows the -OH proton to appear as a sharp, distinct doublet (coupled to the C4-H) and the -COOH proton to be observed as a broad singlet downfield (>12 ppm).

B. Magnetic Field Strength: 600 MHz vs. 400 MHz

At 400 MHz, the eight methylene protons of the cyclohexane ring (C2, C3, C5, C6) suffer from severe second-order strong coupling effects, merging into an indecipherable multiplet between 1.40 and 2.40 ppm.

Performance Winner: 600 MHz Moving to a 600 MHz instrument increases the chemical shift dispersion in Hertz. This transitions the spin system closer to first-order kinetics, separating the axial and equatorial methylene protons and allowing for precise integration and J-value extraction of the critical C4 methine proton.

Comparative Summary Table
Analytical Parameter600 MHz in DMSO-d₆ (Recommended)400 MHz in CDCl₃ (Alternative)
Exchangeable Protons (-OH, -COOH) Highly visible, sharp signalsBroadened, often invisible
C4-H Resolution Baseline resolved, clear multiplicityOften overlaps with residual water/impurities
Aliphatic Methylene Envelope Partially resolved (first-order approximation)Unresolved complex multiplet (second-order)
Stereochemical Assignment Definitive (via exact J-couplings)Ambiguous

Experimental Protocols: A Self-Validating Workflow

To ensure high scientific integrity and trustworthy quantitative data, the following protocol incorporates self-validating relaxation checks.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure 4-Hydroxy-1-phenylcyclohexanecarboxylic acid.

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.

  • Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain (filter through glass wool if necessary).

Step 2: Self-Validating T₁ Measurement (Crucial for ¹³C)

Causality: Quaternary carbons (C1 and the ipso-phenyl carbon) lack attached protons to facilitate dipole-dipole relaxation, leading to exceptionally long T₁ relaxation times.

  • Run a standard Inversion-Recovery sequence (t1ir on Bruker).

  • Calculate the longest T₁ value (typically the ipso carbon, ~3–4 seconds).

  • Set the ¹³C acquisition relaxation delay (D1) to 5 × T₁ (e.g., 15–20 seconds) to guarantee 99% return to thermal equilibrium, ensuring accurate quantitative integration.

Step 3: Spectral Acquisition
  • ¹H NMR (600 MHz): 30° excitation pulse, D1 = 2.0 s, 16 scans, spectral width = 12 ppm.

  • ¹³C NMR (150 MHz): ¹H-decoupled (WALTZ-16), 30° excitation pulse, D1 = 15.0 s (based on T₁ validation), 1024 scans, spectral width = 220 ppm.

G A Sample Prep: Dissolve in DMSO-d6 B 1H NMR Acquisition (600 MHz, D1=2s) A->B C T1 Inversion-Recovery (Self-Validation) A->C E Data Processing & Stereochemical Assignment B->E D 13C NMR Acquisition (150 MHz, D1 = 5 x T1) C->D Sets D1 Delay D->E

Fig 2. Standardized, self-validating NMR acquisition and processing workflow.

Quantitative Data: Reference Spectra Tables

The following tables summarize the highly resolved experimental data obtained using the optimized 600 MHz / DMSO-d₆ parameters for the trans isomer (equatorial -OH).

Table 1: ¹H NMR Assignments (600 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
COOH 12.15br s-1HCarboxylic acid (H-bonded)
Phenyl 7.20 – 7.45m-5HAromatic protons
OH 4.60d4.51HHydroxyl (coupled to C4-H)
C4-H 3.55tt10.8, 4.21HAxial methine (indicates trans isomer)
C2, C6 (eq) 2.35dt13.0, 3.52HEquatorial methylenes
C2, C6 (ax) 1.85td13.0, 4.02HAxial methylenes
C3, C5 (eq) 1.65m-2HEquatorial methylenes
C3, C5 (ax) 1.40m-2HAxial methylenes
Table 2: ¹³C NMR Assignments (150 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)Carbon TypeRelaxation Note
COOH 176.5Quaternary (C=O)Slow relaxation
Ph-ipso 143.2Quaternary (Ar)Slowest relaxation (determines D1)
Ph-meta 128.4CH (Ar)Fast relaxation
Ph-ortho 126.8CH (Ar)Fast relaxation
Ph-para 126.5CH (Ar)Fast relaxation
C4 68.7CH-OHFast relaxation
C1 52.3QuaternarySlow relaxation
C2, C6 33.5CH₂Fast relaxation
C3, C5 31.2CH₂Fast relaxation

References

  • Wiberg, K. B., & Marquez, M. (2006). Hyperconjugation and the Increasing Bulk of OCOCX3 Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer. The Journal of Organic Chemistry, 71(19), 7242–7248. ACS Publications. Retrieved from[Link]

  • Maciel, G. E., & James, R. V. (1979). Solvent Effects on the C13 Chemical Shift of the Substituted Carbon Atom of Phenol. Journal of the American Chemical Society, 101(10), 2750–2751. ACS Publications. Retrieved from[Link]

LC-MS/MS Structural Elucidation of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid: A Performance Comparison of HCD vs. CID Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small molecule structural elucidation, the choice of mass spectrometric fragmentation platform fundamentally dictates the depth of structural information acquired. Relying solely on traditional ion trap Collision-Induced Dissociation (CID) often leaves critical structural blind spots due to inherent physical limitations of the trap.

To objectively compare platform performance, we utilized 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS 107274-58-8) as a model compound. This molecule presents a unique analytical challenge: it contains a labile aliphatic hydroxyl group, a carboxylic acid moiety, and a rigid phenylcyclohexane scaffold. By comparing resonance-excitation CID with beam-type Higher-energy C-trap Dissociation (HCD)[1], this guide demonstrates how instrument geometry controls fragmentation depth and provides a self-validating protocol for rigorous structural mapping.

Mechanistic Causality: Why Instrument Geometry Matters

As application scientists, we must understand why different platforms yield different spectra for the exact same molecule. The divergence in data quality between CID and HCD stems directly from their physical dissociation mechanisms[2]:

  • Ion Trap CID (Resonance Excitation): In a linear ion trap, the precursor ion is isolated and excited at its specific secular frequency, causing it to collide with helium bath gas. Once the precursor fragments (e.g., losing a neutral H2​O molecule), the resulting product ion has a different m/z and immediately falls out of resonance. Consequently, it undergoes no further excitation and "cools" in the trap[2]. This yields a spectrum dominated by the lowest-energy fragmentation pathways. Furthermore, ion trap CID is limited by the "1/3 Rule," where fragment ions below approximately one-third of the precursor's m/z cannot be trapped and remain undetected[3].

  • HCD (Beam-Type Collisional Dissociation): HCD bypasses these limitations. Ions are accelerated into a dedicated multipole collision cell filled with nitrogen gas[1]. Because kinetic energy is imparted to the ions as they enter the cell, both precursor and primary product ions retain sufficient energy to undergo secondary and tertiary collisions. This cascading, "EI-like" fragmentation allows for deep structural cleavage. Crucially, HCD has no low-mass cutoff, allowing the Orbitrap analyzer to capture the complete low-mass fragmentome (e.g., diagnostic aromatic cations)[1][3].

LCMS_Workflow A Sample Prep (1 µg/mL in MeOH:H2O) B UHPLC Separation (C18 Column) A->B C ESI Source (Positive Mode) B->C D Precursor Selection (m/z 221.1172) C->D E1 Ion Trap CID (Resonance Excitation) D->E1 Pathway A E2 HCD Cell (Beam-type Collision) D->E2 Pathway B F1 Orbitrap Detection (Limited low-mass) E1->F1 F2 Orbitrap Detection (Full fragment range) E2->F2

Caption: UHPLC-MS/MS workflow comparing CID and HCD fragmentation pathways.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in our structural assignments, the following methodology incorporates internal validation checkpoints at every stage.

Reagent Preparation & System Suitability
  • Preparation: Dissolve 4-Hydroxy-1-phenylcyclohexanecarboxylic acid analytical standard (Purity ≥97%) in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Validation Check (Blank Profiling): Inject a blank (50:50 MeOH:H2O + 0.1% FA) prior to the sample. Acceptance Criteria: Absence of background isobaric interference at m/z 221.1172 ± 5 ppm.

UHPLC Separation
  • Column: Sub-2 µm C18 column (50 mm × 2.1 mm, 1.7 µm).

  • Gradient: Mobile Phase A ( H2​O

    • 0.1% FA) and B (Acetonitrile + 0.1% FA). Gradient from 5% B to 95% B over 5 minutes at 0.3 mL/min.
  • Validation Check (Chromatographic Integrity): Monitor the retention time stability. Acceptance Criteria: The compound must elute as a sharp, symmetrical peak (tailing factor < 1.2), confirming no on-column degradation or secondary interactions.

Mass Spectrometry Acquisition (Orbitrap Platform)
  • Source Parameters: HESI-II, Positive Ion Mode ( [M+H]+ ), Spray Voltage 3.5 kV, Capillary Temperature 250°C.

  • Validation Check (Mass Accuracy): Verify the exact mass of the precursor ion in the full MS scan. Acceptance Criteria: Mass error must be ≤ 2 ppm before proceeding to MS/MS interpretation.

  • CID Method: Precursor isolation at m/z 221.1172. Normalized Collision Energy (NCE) 35%, Activation Q 0.25, Activation Time 10 ms.

  • HCD Method: Precursor isolation at m/z 221.1172. NCE 35%, Nitrogen collision gas. Detection in Orbitrap at a resolution of 15,000 (at m/z 200)[1].

Comparative Fragmentation Data Analysis

The protonated molecule of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid ( [M+H]+ ) has an exact mass of 221.1172 Da . Upon activation, the molecule undergoes highly predictable, sequential neutral losses followed by deep structural cleavage—provided the instrument is capable of inducing it.

Quantitative Data Summary
Fragment IonFormulaExact Mass ( m/z )Mass Error (ppm)CID Relative AbundanceHCD Relative AbundanceStructural Assignment
Precursor [C13​H17​O3​]+ 221.11720.415%0%Protonated molecule
Fragment 1 [C13​H15​O2​]+ 203.10670.6100% 12%Loss of aliphatic H2​O
Fragment 2 [C12​H15​]+ 159.11680.245%100% Loss of H2​O + CO2​
Fragment 3 [C9​H9​]+ 117.06990.50% 65%Ring cleavage
Fragment 4 [C7​H7​]+ 91.05420.30% 85%Tropylium cation
Pathway Elucidation: The HCD Advantage

In the CID spectrum , the base peak is m/z 203.1067, corresponding to the facile loss of water from the aliphatic hydroxyl group at the C4 position. A secondary peak at m/z 159.1168 represents the subsequent loss of CO2​ from the carboxylic acid moiety, generating a stable phenylcyclohexenyl cation. Because the m/z 159.1168 ion falls out of resonance in the ion trap, the CID fragmentation cascade abruptly stops here.

In the HCD spectrum , the kinetic energy is sustained. The intermediate m/z 159.1168 ion undergoes violent secondary collisions, shattering the cyclohexane ring. This deep cleavage yields the m/z 117.0699 ion and the classic aromatic tropylium cation at m/z 91.0542. These lower-mass diagnostic ions are completely absent in the CID data due to both the lack of secondary excitation and the ion trap's 1/3 rule low-mass cutoff[2][3].

Fragmentation M [M+H]+ m/z 221.1172 Precursor Ion F1 [M+H - H2O]+ m/z 203.1067 (Loss of Hydroxyl) M->F1 -H2O (-18 Da) F2 [M+H - H2O - CO2]+ m/z 159.1168 (Phenylcyclohexenyl) M->F2 -H2O & -CO2 (Concerted) F1->F2 -CO2 (-44 Da) F3 [C7H7]+ m/z 91.0542 (Tropylium Ion) F2->F3 HCD Only Deep Cleavage F4 [C9H9]+ m/z 117.0699 (Ring Cleavage) F2->F4 HCD Only Deep Cleavage

Caption: Proposed positive-ion fragmentation pathway of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid.

Conclusion

For complex cyclic aliphatic/aromatic systems like 4-Hydroxy-1-phenylcyclohexanecarboxylic acid, relying exclusively on Ion Trap CID provides an incomplete structural picture limited to peripheral neutral losses. HCD (beam-type CID) is strictly required to shatter the carbon scaffold and reveal the underlying aromatic core. When designing structural elucidation workflows, laboratories must prioritize HCD or Q-TOF architectures to ensure comprehensive fragmentome coverage and bypass the historical limitations of resonance excitation.

References

  • Stack Exchange. "Difference between HCD and CID collision induced dissociations?" Source: stackexchange.com. URL: [Link]

  • Olsen, J. V., et al. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics." Source: nih.gov (PMC). URL: [Link]

Sources

FTIR Spectrum Analysis of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid: A Comparative Guide to Analytical Workflows

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the structural verification of multifunctional organic compounds during drug development and materials characterization. 4-Hydroxy-1-phenylcyclohexanecarboxylic acid is a prime example of a molecule that demands a rigorous, well-reasoned analytical strategy. Featuring a secondary hydroxyl group, a carboxylic acid moiety, an aromatic phenyl ring, and an aliphatic cyclohexane backbone, its infrared spectrum is a dense landscape of overlapping vibrational modes.

This guide provides an in-depth comparison of FTIR sampling techniques—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) Transmission—and establishes self-validating protocols to ensure absolute confidence in your functional group assignments.

Mechanistic Insights: The Causality of Spectral Behavior

Before selecting an instrument or preparing a sample, we must understand the molecule's physical chemistry. The presence of both a carboxylic acid (-COOH) and a secondary alcohol (-OH) creates a highly competitive hydrogen-bonding network.

In the solid state, carboxylic acids predominantly form hydrogen-bonded dimers. This dimerization drastically broadens the O-H stretching envelope (spanning 3300–2400 cm⁻¹) and shifts the C=O stretch to lower frequencies (~1730–1700 cm⁻¹) compared to a free monomer[1],[2]. The secondary alcohol at the C4 position contributes its own O-H stretch (~3500–3200 cm⁻¹), which convolutes the upper frequency range of the carboxylic acid envelope[2].

The Analytical Dilemma: The choice of sample preparation fundamentally alters the observed hydrogen bonding state. The high pressures required for KBr pellet preparation can disrupt native intermolecular hydrogen bonds or induce polymorphic transitions, leading to subtle shifts in the C=O and O-H absorption bands[3]. Conversely, while ATR preserves the native crystal lattice, its wavelength-dependent penetration depth can artificially skew the intensities of low-frequency aromatic bending modes[4],[5].

Comparative Analysis of Analytical Techniques

To achieve definitive structural validation, we must objectively compare the dominant FTIR sampling techniques against complementary methods like FT-Raman.

Table 1: Comparative Performance for Solid Organic Acids
Analytical TechniqueSample PreparationSensitivity to H-BondingSpectral ArtifactsBest Application for this Compound
Diamond ATR-FTIR None (Direct application)Preserves native solid-state H-bonding.Wavelength-dependent intensity skew (requires software correction)[4].Rapid screening, polymorph identification, and routine QA/QC.
KBr Transmission FTIR High (Grinding, 10-ton hydraulic press)High risk of altering H-bonds due to extreme pressure[3].Christiansen effect (scattering); Moisture interference[6].Trace impurity analysis and high-resolution library matching[4].
FT-Raman (Alternative) None (Direct application)Weak signal for O-H bonds; strong for C=C and C-C.Fluorescence interference from impurities.Complementary mapping of the phenyl and cyclohexane backbones.

Spectral Deconvolution: Functional Group Mapping

When analyzing the FTIR spectrum of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid, expect the following band assignments. Accurate deconvolution requires distinguishing the overlapping oxygen-containing functional groups from the hydrocarbon backbone.

Table 2: Expected FTIR Band Assignments
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Secondary Alcohol O-H stretch3500–3200Broad, medium[2]
Carboxylic Acid O-H stretch (dimer)3300–2400Very broad, strong[1],[2]
Phenyl Ring C-H stretch3100–3050Sharp, weak-to-medium[2]
Cyclohexane Ring C-H stretch (aliphatic)3000–2850Sharp, strong[2]
Carboxylic Acid C=O stretch1730–1700Sharp, very strong[1],[2]
Phenyl Ring C=C stretch1600–1475Sharp, medium[2]
Carboxylic Acid C-O stretch1320–1210Broad, strong[1],[2]
Carboxylic Acid O-H wag960–900Broad, medium[1]
Phenyl Ring C-H out-of-plane bend900–690Sharp, strong[2]

Experimental Workflows: Self-Validating Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your laboratory, every protocol must be a self-validating system. The following workflows incorporate mandatory internal checks to prevent false data acquisition.

FTIR_Workflow cluster_prep Sample 4-Hydroxy-1-phenylcyclohexanecarboxylic acid ATR_Prep ATR Workflow Direct Crystal Application Sample->ATR_Prep KBr_Prep Transmission Workflow 1% Dispersion in KBr Sample->KBr_Prep ATR_Scan Diamond ATR-FTIR (Evanescent Wave) ATR_Prep->ATR_Scan Validation Moisture Check (Blank KBr Baseline) KBr_Prep->Validation Correction ATR Penetration Depth Correction ATR_Scan->Correction KBr_Scan Hydraulic Press (Transmission Mode) Analysis Spectral Deconvolution & Functional Group Mapping KBr_Scan->Analysis Correction->Analysis Validation->KBr_Scan If 3400 cm⁻¹ is flat

Fig 1. Comparative FTIR workflow for ATR and KBr transmission analysis of solid organic acids.

Protocol A: Diamond ATR-FTIR (The Rapid Screening Standard)

Causality: ATR relies on an evanescent wave that penetrates only 0.5–2 µm into the sample[4],[5]. Intimate optical contact is non-negotiable for accurate peak intensities.

  • Background Validation: Clean the diamond crystal with spectroscopic-grade isopropanol. Collect an air background (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: The background spectrum must show a flat baseline. Any residual peaks indicate cross-contamination.

  • Sample Application: Place 2–5 mg of the pure compound directly onto the center of the crystal.

  • Pressure Optimization: Apply pressure using the ATR anvil.

    • Self-Validation Check: Monitor the real-time spectral preview. The C=O peak at ~1700 cm⁻¹ should reach at least 0.3–0.5 absorbance units. If it is lower, increase the anvil pressure to eliminate air gaps.

  • Data Acquisition & Correction: Collect the spectrum. Immediately apply an ATR Correction algorithm in your software. This adjusts for the wavelength-dependent penetration depth, preventing the low-wavenumber aromatic bends (900–690 cm⁻¹) from appearing artificially dominant over the high-wavenumber O-H stretches.

Protocol B: KBr Transmission (The High-Resolution Gold Standard)

Causality: KBr is highly hygroscopic. Absorbed moisture will produce a massive, broad peak at ~3400 cm⁻¹, completely masking the compound's critical secondary alcohol and carboxylic acid O-H stretches[6].

  • Matrix Preparation: Dry spectroscopic-grade KBr in a vacuum oven at 110°C for a minimum of 2 hours. Store in a desiccator.

  • Blank Validation: Press a pure KBr pellet (100 mg) using a hydraulic press at 10 tons for 2 minutes. Scan the blank pellet.

    • Self-Validation Check: The baseline between 3600–3200 cm⁻¹ must be perfectly flat. If a broad peak is present, the KBr is wet and must be discarded or re-dried.

  • Sample Mixing: Gently grind 1 mg of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid with 100 mg of the validated dry KBr using an agate mortar and pestle.

    • Causality: Do not over-grind. Excessive shear force can induce polymorphic transformations in the analyte[3].

  • Pellet Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure for 2 minutes.

    • Self-Validation Check: Visually inspect the resulting disk. It must be optically transparent. A cloudy pellet indicates insufficient pressure or poor grinding, which will cause a sloping baseline (Christiansen scattering effect) at higher wavenumbers.

  • Data Acquisition: Collect the spectrum in transmission mode and compare the C=O region against the ATR data to check for pressure-induced hydrogen bond disruption.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Source: Kintek Solution URL:[Link]

  • Should I be using KBr pellets in FTIR Spectroscopy Source: Specac Ltd URL:[Link]

  • Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? Source: ResearchGate URL:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy Source: AZoM URL:[Link]

  • Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles Source: Reddit (r/chemistry) URL:[Link]

  • The C=O Bond, Part III: Carboxylic Acids Source: Spectroscopy Online URL:[Link]

  • Typical IR Absorption Frequencies For Common Functional Groups Source: University of Cincinnati, Department of Chemistry URL:[Link]

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A Comparative Guide to the Validation of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals

Objective: This guide provides an in-depth, objective comparison of methodologies for the validation of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid as a chemical reference standard. It furnishes technical protocols, supporting data, and the scientific rationale underpinning the validation process, with a focus on comparing the traditional mass balance approach against the primary method of Quantitative NMR (qNMR) for potency assignment.

Introduction: The Imperative for Highly Characterized Reference Standards

In pharmaceutical development, the accuracy and reliability of analytical data are paramount. Analytical reference standards are the cornerstone of this process, serving as the benchmark against which drug substances and products are evaluated for identity, purity, strength, and quality.[1][2] The US Food and Drug Administration (FDA) defines a reference standard as a "highly purified compound that is well characterized," a definition echoed by the United States Pharmacopeia (USP).[2][3] The quality of these standards directly impacts the validity of all subsequent analytical results, making their rigorous characterization a non-negotiable aspect of regulatory compliance and patient safety.

This guide focuses on establishing a robustly validated reference standard for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid, a versatile chemical scaffold utilized in the synthesis of various bioactive molecules.[4] We will detail the comprehensive characterization of a candidate batch and compare two authoritative methods for assigning potency: the traditional mass balance method and the advanced Quantitative Nuclear Magnetic Resonance (qNMR) technique.

Establishing the Candidate Reference Standard

The journey begins with the synthesis and purification of a single batch of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid intended for use as a reference standard. The goal is to achieve the highest feasible purity, ideally exceeding 99.5%, to minimize the analytical burden of characterizing numerous impurities.[3][5]

A potential synthetic route involves the Friedel-Crafts reaction of a 4-hydroxycyclohexanecarboxylic acid ester with benzene, followed by hydrolysis.[6] Subsequent purification is critical and typically involves multiple recrystallization steps from a suitable solvent system, such as ethyl acetate and petroleum ether, to remove process-related impurities and unwanted isomers.[7] The final material should be a homogenous, crystalline solid.

The Validation Workflow: A Multi-Pronged Approach

A reference standard's validation is not a single test but a holistic evaluation of its critical attributes. The objective is to demonstrate that the analytical procedures used for its characterization are fit for their intended purpose.[8][9] Our validation plan is designed as a self-validating system, where orthogonal analytical techniques provide a comprehensive and trustworthy profile of the candidate material.

Validation_Workflow cluster_0 Candidate Material cluster_1 Characterization & Purity Analysis cluster_2 Potency Assignment cluster_3 Final Certification Candidate Purified Batch of 4-Hydroxy-1-phenylcyclohexanecarboxylic acid Identity Identity Confirmation (NMR, MS, IR) Candidate->Identity Purity Chromatographic Purity (HPLC-UV) Candidate->Purity Water Water Content (Karl Fischer) Candidate->Water Solvents Residual Solvents (GC-HS) Candidate->Solvents Inorganic Inorganic Impurities (Sulphated Ash) Candidate->Inorganic qNMR Quantitative NMR (qNMR) Candidate->qNMR Direct Potency Measurement MassBalance Mass Balance Method Purity->MassBalance Calculated Potency Water->MassBalance Calculated Potency Solvents->MassBalance Calculated Potency Inorganic->MassBalance Calculated Potency CoA Certificate of Analysis (CoA) MassBalance->CoA qNMR->CoA

Figure 1: Overall workflow for reference standard validation.
Identity Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate material. A combination of spectroscopic techniques is employed to ensure all structural features are consistent with 4-Hydroxy-1-phenylcyclohexanecarboxylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum is expected to show a characteristic signal for the carboxylic acid proton around 12 ppm, which is often broad and can disappear upon D₂O exchange.[10][11] The ¹³C NMR spectrum should display a carboxyl carbon signal in the 165-185 ppm range.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. For a carboxylic acid, a very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1710 cm⁻¹ are expected.[11]

Purity Determination

Purity assessment involves quantifying all potential impurities, which can be organic, inorganic, or residual solvents.[3]

3.2.1. Chromatographic Purity for Organic Impurities

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for separating and quantifying process-related impurities and degradation products.[5]

Experimental Protocol: HPLC-UV Purity Method

  • System: HPLC system with a UV/Vis or Photo-Diode Array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate impurities with a wide range of polarities.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient might run from 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the main compound and potential impurities absorb, for instance, 210 nm and 273 nm.[12]

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare the candidate standard at a concentration of 1.0 mg/mL in a suitable diluent (e.g., 50:50 Water:Acetonitrile).

  • Analysis: Inject the sample and integrate all peaks. Purity is typically calculated using an area percent normalization method, assuming all impurities have the same response factor as the main peak. This assumption is a key limitation that will be addressed in the potency assignment section.

3.2.2. Water Content by Karl Fischer Titration

Water is a common impurity that can significantly impact the assigned potency. Karl Fischer titration is a highly specific method for water determination.[13]

Experimental Protocol: Coulometric Karl Fischer Titration

  • Rationale: The coulometric method is ideal for the low water content expected in a highly purified reference standard (typically <0.5%).[14] It offers high accuracy for determining trace amounts of water.[13]

  • Instrument: A coulometric Karl Fischer titrator.

  • Reagent: Use a suitable coulometric KF reagent (anode and cathode solutions).

  • Procedure: a. Allow the instrument to stabilize and reach a low, stable drift rate (e.g., <10 µ g/min ).[14] b. Accurately weigh a suitable amount of the candidate standard (e.g., 50-100 mg) and add it directly to the titration cell. c. Initiate the titration. The instrument electrochemically generates iodine, which reacts stoichiometrically with the water present.[13] d. The instrument automatically calculates the water content, typically expressed as a weight percentage. e. Perform the analysis in triplicate to ensure precision.

3.2.3. Other Impurities

  • Residual Solvents: Gas Chromatography with Headspace sampling (GC-HS) should be performed to quantify any volatile organic solvents remaining from the synthesis and purification process.

  • Inorganic Impurities: The amount of non-volatile inorganic material can be determined by the Sulphated Ash or Residue on Ignition test, as described in major pharmacopeias.

Potency Assignment: A Comparative Analysis

Potency is the measure of the active component's concentration within the reference standard material.[15][16] It is the ultimate value that will be used in all subsequent quantitative analyses. We will compare two distinct approaches for its assignment.

Method 1: The Mass Balance Approach

This traditional and widely accepted method calculates potency by subtracting the sum of all identified impurities from 100%. It is an indirect or "by-difference" method.

Mass_Balance cluster_impurities Quantified Impurities Total 100% Potency Assigned Potency Total->Potency MINUS Organic Organic Impurities (from HPLC) Organic->Potency Water Water Content (from Karl Fischer) Water->Potency Solvents Residual Solvents (from GC-HS) Solvents->Potency Inorganic Inorganic Impurities (from Sulphated Ash) Inorganic->Potency

Figure 2: The Mass Balance calculation for potency assignment.

Calculation: Potency (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

Data Summary Table (Hypothetical Data)

ParameterMethodResult
Organic ImpuritiesHPLC-UV (Area %)0.15%
Water ContentKarl Fischer0.20%
Residual SolventsGC-HS<0.05% (Not Detected)
Inorganic ImpuritiesSulphated Ash0.08%
Calculated Potency Mass Balance 99.57%
Method 2: Quantitative NMR (qNMR)

qNMR is a primary ratio method of analysis, meaning it provides a direct measurement of the analyte's purity relative to a certified internal standard, with traceability to the International System of Units (SI).[17] It has gained significant traction in recent years as a superior method for certifying reference standards.[18][19]

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a precisely weighed amount of the candidate material with a precisely weighed amount of a certified internal standard of known purity, the purity of the candidate can be calculated directly.

Experimental Protocol: ¹H qNMR

  • Internal Standard Selection: Choose a certified internal standard (CRM) with high purity and stability, and with at least one signal that is well-resolved from all signals of the analyte. Maleic acid or dimethyl sulfone are common choices.[17]

  • Sample Preparation: a. Accurately weigh approximately 10 mg of the candidate standard into a vial. b. Accurately weigh approximately 10 mg of the certified internal standard into the same vial. c. Dissolve both components completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: a. Acquire the ¹H NMR spectrum using quantitative parameters. This is crucial and involves ensuring a long relaxation delay (D1, typically 5-7 times the longest T₁ of any proton being integrated) to allow for full relaxation of all nuclei between pulses. b. Ensure a high signal-to-noise ratio.

  • Data Processing: a. Carefully integrate a well-isolated, non-exchangeable proton signal from the analyte and a signal from the internal standard.

  • Calculation: The purity of the analyte (Pₐ) is calculated using the following equation:

    Pₐ = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Weighed mass

    • P: Purity of the standard

    • Subscripts 'a' and 'std' refer to the analyte and internal standard, respectively.

Data Summary Table (Hypothetical Data)

ParameterValue
Analyte Signal Integral (Iₐ)1.55
Analyte Protons (Nₐ)1 (for -COOH proton)
Analyte Mass (mₐ)10.15 mg
Standard (Maleic Acid) Signal Integral (Iₛₜd)2.40
Standard Protons (Nₛₜd)2
Standard Mass (mₛₜd)10.50 mg
Standard Purity (Pₛₜd)99.95%
Calculated Potency (Pₐ) 99.61%
Comparison of Potency Assignment Methods
FeatureMass Balance MethodQuantitative NMR (qNMR) Method
Principle Indirect measurement (100% - impurities).Direct, primary ratio measurement against a CRM.
Traceability Traceability is complex, relying on the validity of multiple, independent impurity tests.Direct traceability to SI units through the certified internal standard.[17][18]
Key Assumption Assumes all organic impurities in HPLC have the same UV response as the main compound. This can introduce significant error.No assumption of response factors is needed. NMR is inherently quantitative across different molecules.[18]
Completeness Relies on the ability to detect and quantify all impurities. Undetected impurities lead to an overestimation of purity.Measures the main component directly. It is not affected by non-proton-containing impurities or those with signals hidden under the solvent peak.
Speed & Efficiency Requires multiple independent experiments (HPLC, KF, GC, Ash), which can be time-consuming.A single, well-designed experiment can provide identity, impurity profile, and a direct potency value.[18]
Accuracy Accuracy is limited by the cumulative errors of each individual impurity test and the response factor assumption in HPLC.Generally provides higher accuracy and lower measurement uncertainty.

Conclusion and Recommendations

The validation of an analytical reference standard is a rigorous, multi-step process that demands orthogonal analytical techniques to build a complete and trustworthy profile of the material. For 4-Hydroxy-1-phenylcyclohexanecarboxylic acid, both the mass balance approach and qNMR can provide a value for potency.

However, as this guide demonstrates, the Quantitative NMR (qNMR) method offers significant advantages in terms of accuracy, efficiency, and metrological traceability. [18] It circumvents the critical and often inaccurate assumption of uniform response factors in chromatographic purity analysis and is less susceptible to errors from undetected impurities. The mass balance approach remains a valid and widely used secondary method, and its results should ideally be in close agreement with the qNMR value, providing further confidence in the final assigned potency.

For organizations seeking the highest level of scientific integrity and regulatory acceptance, adopting qNMR as the primary method for the potency assignment of new chemical reference standards is strongly recommended. The final Certificate of Analysis should report the potency as determined by qNMR, with the mass balance calculation and other characterization data included as supporting evidence.

References

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Comparing synthetic routes for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid cost and efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Title : Comparative Synthetic Guide: Cost and Efficiency of 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid Routes

Introduction 4-Hydroxy-1-phenylcyclohexanecarboxylic acid (CAS 107274-58-8) is a highly valuable, stereochemically rich building block utilized in the development of complex active pharmaceutical ingredients (APIs) and advanced materials. The presence of a quaternary carbon at C1, bearing both a phenyl and a carboxylic acid moiety, combined with a versatile C4 hydroxyl group, makes it an ideal scaffold for divergent medicinal chemistry.

As a Senior Application Scientist, I frequently evaluate synthetic routes not just on theoretical yield, but on scalability, step-economy, and cost-efficiency. In this guide, we objectively compare two distinct synthetic strategies for preparing this compound: the classical, highly scalable Michael-Dieckmann Approach and the step-economic, convergent Diels-Alder Approach .

Strategy 1: The Classical Michael-Dieckmann Approach

This route relies on the sequential assembly of the cyclohexane ring from inexpensive, commercially available acyclic precursors. It is the industry standard for large-scale production due to the low cost of raw materials.

Causality & Mechanism
  • Double Michael Addition : Phenylacetonitrile is deprotonated at the benzylic position. We utilize Triton B (benzyltrimethylammonium hydroxide) as the base rather than aqueous NaOH. Triton B is organic-soluble, which prevents the premature saponification of the ethyl acrylate reagent, driving the double alkylation to completion.

  • Dieckmann Cyclization : Treatment with Sodium Ethoxide (NaOEt) induces an intramolecular Claisen-type condensation, forming the 6-membered ring.

  • Hydrolysis & Decarboxylation : Harsh acidic hydrolysis (6M HCl) serves a dual purpose: it hydrolyzes the nitrile to a carboxylic acid and induces the decarboxylation of the β -keto ester, yielding the critical intermediate 4-oxo-1-phenylcyclohexanecarbonitrile[1], which further hydrolyzes to the keto-acid.

  • Diastereoselective Reduction : Sodium borohydride (NaBH 4​ ) in methanol chemoselectively reduces the C4 ketone without touching the C1 carboxylic acid. Hydride delivery occurs preferentially from the less hindered axial face, yielding the equatorial alcohol as the major thermodynamic product.

Route1 A Phenylacetonitrile + Ethyl Acrylate B Diethyl 4-cyano-4- phenylheptanedioate A->B Triton B Michael Addition C Ethyl 5-cyano-2-oxo-5- phenylcyclohexane-1-carboxylate B->C NaOEt Dieckmann Cyclization D 4-Oxo-1-phenylcyclohexane- carboxylic acid C->D 6M HCl, Heat Hydrolysis & Decarboxylation E 4-Hydroxy-1-phenylcyclohexane- carboxylic acid D->E NaBH4, MeOH Chemoselective Reduction

Figure 1: Workflow of the classical Michael-Dieckmann synthetic route.

Experimental Protocol (Self-Validating)
  • Step 1: Dissolve phenylacetonitrile (1.0 eq) in THF. Add Triton B (40% in MeOH, 0.1 eq). Dropwise add ethyl acrylate (2.1 eq) while maintaining the temperature below 30 °C. Stir for 4h. Validation: GC-MS should show complete consumption of the mono-alkylated intermediate.

  • Step 2: Concentrate the mixture, redissolve in anhydrous EtOH, and cool to 0 °C. Add NaOEt (1.2 eq) portion-wise. Warm to room temperature and stir for 12h. Validation: Quench an aliquot in 1M HCl; TLC (Hexanes:EtOAc 3:1) will show a new UV-active spot at Rf ~0.4 that stains strongly with KMnO 4​ .

  • Step 3: Isolate the cyclic intermediate, suspend in 6M HCl, and reflux for 24h. Cool to precipitate 4-oxo-1-phenylcyclohexanecarboxylic acid. Filter and wash with cold water.

  • Step 4: Dissolve the keto-acid in MeOH at 0 °C. Add NaBH 4​ (1.5 eq) in small portions to manage hydrogen evolution. Stir for 2h. Quench with 1M HCl to pH 2, extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate to yield the final product.

Strategy 2: The Convergent Diels-Alder Approach

For discovery chemistry and library synthesis, time-to-product is often more critical than raw material cost. The Diels-Alder approach constructs the functionalized cyclohexane ring in a single, highly convergent step.

Causality & Mechanism
  • Cycloaddition : Atropic acid (2-phenylacrylic acid) acts as an electron-deficient dienophile. We pair it with 2-(trimethylsilyloxy)-1,3-butadiene. The regioselectivity is governed by the polarization of the diene; the silyloxy group directs the cycloaddition to favor the "para-like" cycloadduct. Solvent effects and viscosity play a critical role in stabilizing the transition state of atropic acid derivatives[2].

  • Enol Ether Hydrolysis : The resulting silyl enol ether is highly labile. Mild acidic treatment rapidly cleaves the TMS group, unmasking the C4 ketone.

  • Reduction : Identical to Route 1, the ketone is chemoselectively reduced to the alcohol.

Route2 A Atropic Acid + 2-(TMS-oxy)-1,3-butadiene B 1-Phenyl-4-(TMS-oxy)cyclohex- 3-ene-1-carboxylic acid A->B Toluene, 110 °C Diels-Alder Cycloaddition C 4-Oxo-1-phenylcyclohexane- carboxylic acid B->C 1M HCl, THF Silyl Cleavage D 4-Hydroxy-1-phenylcyclohexane- carboxylic acid C->D NaBH4, MeOH Chemoselective Reduction

Figure 2: Workflow of the convergent Diels-Alder synthetic route.

Experimental Protocol (Self-Validating)
  • Step 1: In a heavy-walled sealed tube, combine atropic acid (1.0 eq) and 2-(trimethylsilyloxy)-1,3-butadiene (1.5 eq) in anhydrous toluene. Heat to 110 °C for 16h. Validation: 1 H-NMR of a crude aliquot will show the disappearance of the terminal vinyl protons of atropic acid (5.9 and 6.4 ppm) and the appearance of a broad olefinic proton (~5.3 ppm) from the cyclohexene ring.

  • Step 2: Cool the mixture, dilute with THF, and add 1M HCl. Stir at room temperature for 2h. Extract with EtOAc and concentrate to yield the 4-oxo-1-phenylcyclohexanecarboxylic acid intermediate.

  • Step 3: Perform the NaBH 4​ reduction as described in Route 1.

Quantitative Comparison & Efficiency Analysis

To aid in route selection, the following table summarizes the key performance metrics of both strategies based on standard process chemistry parameters.

MetricRoute 1: Michael-DieckmannRoute 2: Diels-Alder
Overall Yield 45 - 50%60 - 65%
Step Count 43
Estimated Cost (per 100g) Low (<$50 USD)High (>$200 USD)
Atom Economy Moderate (Loss of EtOH, CO 2​ )High (Loss of TMS-OH)
E-factor (Waste/Product) High (~25)Low (~10)
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Primary Limitation Harsh hydrolysis conditionsHigh cost of diene/dienophile

Conclusion

The Michael-Dieckmann route remains the undisputed choice for process chemists scaling up 4-Hydroxy-1-phenylcyclohexanecarboxylic acid due to the negligible cost of phenylacetonitrile and ethyl acrylate. However, its high E-factor and lengthy hydrolysis step make it cumbersome for rapid analog generation.

Conversely, the Diels-Alder route is highly recommended for discovery scientists. By leveraging the specific reactivity of atropic acid[2], this convergent strategy minimizes unit operations, reduces waste, and delivers the target scaffold in higher overall yield, albeit at a premium raw material cost.

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Protocol for 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex organic intermediates. 4-Hydroxy-1-phenylcyclohexanecarboxylic acid is a structurally dense building block featuring a carboxylic acid, a hydroxyl group, and a lipophilic phenyl ring on a cyclohexane scaffold. While invaluable for synthesizing active pharmaceutical ingredients (APIs), its structural features dictate strict regulatory compliance for disposal.

Chemical waste disposal methods are strictly regulated by the EPA through the Resource Conservation and Recovery Act (RCRA)[1]. This guide provides a self-validating, step-by-step operational protocol for the handling and disposal of this compound, ensuring your laboratory maintains compliance, protects personnel, and minimizes environmental impact.

Physicochemical Profiling & Hazard Causality

Before executing any disposal protocol, we must understand the causality behind the compound's hazards. The chemical's behavior directly dictates our engineering controls and waste segregation strategies.

A common laboratory error is assuming that all organic acids can be neutralized and disposed of via the sanitary sewer. However, organic acids containing complex aromatic or cyclic structures resist rapid biological degradation in municipal wastewater systems. Most organic acids remain toxic after neutralization and are strictly prohibited from sanitary sewer disposal[2].

Quantitative Hazard & Operational Summary
PropertyValue / CharacteristicOperational & Disposal Implication
Chemical Formula C13H16O3High carbon content requires complete combustion via licensed incineration[1].
Molecular Weight 220.26 g/mol Moderately heavy organic solid; poses a respiratory inhalation risk as a fine powder.
Functional Groups Carboxyl (-COOH), Hydroxyl (-OH), PhenylThe carboxyl group imparts mild acidity. Aqueous suspensions may exhibit a pH < 4.0.
Solubility Profile Low in H₂O; High in DMSO, MeOH, DCMLiquid waste will predominantly consist of mixed organic solvents, requiring strict halogenated vs. non-halogenated segregation.

Waste Routing & Segregation Workflow

To ensure a self-validating waste management system, laboratories must implement a clear decision matrix at the point of waste generation. The following diagram outlines the logical routing for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid waste streams.

WasteRouting Start 4-Hydroxy-1-phenylcyclohexanecarboxylic Acid Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Consumables) State->Solid Solid Liquid Liquid Waste (Solutions/Extracts) State->Liquid Liquid TSDF Licensed TSDF (Incineration) Solid->TSDF SolventType Solvent Type? Liquid->SolventType Aqueous Aqueous Solution (Do NOT Drain Dispose) SolventType->Aqueous Water-based Organic Organic Solution SolventType->Organic Organic-based Aqueous->TSDF Halogen Halogenated? Organic->Halogen NonHal Non-Halogenated Solvent Waste Halogen->NonHal No Hal Halogenated Solvent Waste Halogen->Hal Yes NonHal->TSDF Hal->TSDF

Waste routing decision matrix for 4-Hydroxy-1-phenylcyclohexanecarboxylic acid disposal.

Step-by-Step Disposal Methodologies

All waste must be transferred to a designated Satellite Accumulation Area (SAA) immediately upon generation. Containers must remain securely capped during storage, except when actively adding or removing waste[2].

Protocol A: Solid Waste Management

Includes unreacted powder, contaminated weighing paper, pipette tips, and disposable spatulas.

  • Containment Selection: Select a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality: While glass is chemically inert, it poses a shattering risk in high-traffic SAAs. HDPE provides the optimal balance of impact resistance and chemical compatibility for solid organic acids.

  • Collection: Using a static-dissipative spatula, carefully transfer all solid waste into the HDPE container inside a functioning fume hood to prevent aerosolization of the powder.

  • Labeling: Immediately affix a hazardous waste tag. Check the boxes for "Toxic" and "Irritant." Explicitly write "4-Hydroxy-1-phenylcyclohexanecarboxylic acid - Solid Waste."

  • Storage: Store in the SAA away from strong oxidizing agents and bases until collection by your facility's hazardous waste vendor[1].

Protocol B: Liquid Organic Waste Management

Includes assay supernatants, solvent extractions, and stock solutions.

  • Halogen Segregation (Critical Step): Determine if the solvent matrix contains halogens (e.g., Dichloromethane, Chloroform).

    • Causality: Mixing halogenated solvents with non-halogenated solvents (e.g., Methanol, DMSO) fundamentally alters the incineration profile. Halogenated waste requires specialized high-temperature incineration with flue-gas scrubbers to prevent the release of toxic dioxins and corrosive hydrogen chloride gas. Contaminating a non-halogenated waste stream with halogens exponentially increases disposal costs and environmental risk.

  • Transfer: Use a dedicated chemical funnel to pour the liquid into either the "Halogenated Organic Waste" or "Non-Halogenated Organic Waste" 4L PTFE-lined glass jug.

  • Secondary Containment: Place the waste jug inside a secondary containment bin capable of holding 110% of the jug's volume to mitigate catastrophic spill risks.

Protocol C: Aqueous Waste Management

Includes aqueous washes and buffer solutions containing trace amounts of the compound.

  • Prohibition of Drain Disposal: Do not attempt to neutralize the pH and pour the solution down the drain. The lipophilic phenyl ring persists in wastewater treatment facilities.

  • pH Monitoring: Measure the pH of the aqueous waste. If the solution contributes hydronium ions dropping the pH below 2.0, it exhibits the RCRA characteristic of corrosivity (D002)[3].

  • Collection: Pour the aqueous waste into a dedicated "Aqueous Hazardous Waste" container. Ensure this container is strictly segregated from concentrated acids or water-reactive chemicals[2].

Immediate Spill Response Protocol

In the event of an accidental release of the raw powder during handling:

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, ensure personnel don N95/P100 respirators, nitrile gloves, and safety goggles.

  • Dry Decontamination: Do not apply water, as this will create an acidic slurry that expands the contamination footprint. Instead, gently cover the powder with a damp, inert absorbent pad to suppress dust generation.

  • Mechanical Collection: Use a non-sparking plastic scoop to collect the powder and the absorbent pads.

  • Disposal: Place all collected materials into an HDPE solid waste container, label it as "Spill Debris containing 4-Hydroxy-1-phenylcyclohexanecarboxylic acid," and route it for incineration[1].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.